4-Bromo-7-chloro-2,8-dimethylquinoline
Description
Properties
IUPAC Name |
4-bromo-7-chloro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-5-9(12)8-3-4-10(13)7(2)11(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAGISRCZQTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653718 | |
| Record name | 4-Bromo-7-chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-69-4 | |
| Record name | Quinoline, 4-bromo-7-chloro-2,8-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-7-chloro-2,8-dimethylquinoline
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromo-7-chloro-2,8-dimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this compound, outlines detailed experimental protocols for determining its key physicochemical parameters, and offers insights into its potential applications based on its molecular profile.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. This compound, a halogenated and methylated derivative, presents a compelling scaffold for further chemical exploration. The presence of bromo and chloro substituents at positions 4 and 7, respectively, offers strategic handles for synthetic modifications such as cross-coupling and nucleophilic substitution reactions, enabling the generation of novel molecular entities for drug discovery programs.[1] The methyl groups at positions 2 and 8 can influence the molecule's conformation and interaction with biological targets.
This guide serves as a foundational resource, consolidating available data and providing robust, field-proven methodologies for the comprehensive physicochemical characterization of this compound.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development, as these parameters significantly influence its pharmacokinetic and pharmacodynamic profile.[2] The following table summarizes the currently available and predicted data for this compound.
| Property | Value | Source |
| CAS Number | 1189106-62-4 | [3][4] |
| Molecular Formula | C₁₁H₉BrClN | [3][4] |
| Molecular Weight | 270.55 g/mol | [3][4] |
| Calculated LogP | 4.26754 | [3] |
| Predicted XlogP | 4.3 | [5] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
| Purity | ≥97% (typical) | [4] |
| Physical Form | Solid (predicted) | [6] |
Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed, step-by-step methodologies for the experimental determination of melting point, solubility, and pKa. These protocols are based on established, reliable techniques widely employed in the pharmaceutical industry.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.[7] A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.
The pharmacopeia-standard capillary method is a robust technique for determining the melting point of a solid.[8] A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded to define the melting range.[8][9]
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in a fine powdered form.[9][10]
-
Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[8]
-
Compact the sample at the bottom of the capillary tube by repeatedly tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8] The packed sample height should be approximately 3 mm.[10]
-
-
Instrument Setup and Measurement:
-
Insert the prepared capillary tube into the heating block of a modern melting point apparatus.[9]
-
Set the apparatus to a rapid heating rate to approach the expected melting point quickly. For an unknown compound, a preliminary rapid determination can establish an approximate range.
-
Once the temperature is within 10-15°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate observation.[10]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first signs of melting are observed (onset point).[8]
-
Continue heating and record the temperature at which the last solid particle disappears (clear point).[8]
-
The melting point is reported as the range between the onset and clear points.[8]
-
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[2] Low solubility can lead to poor in vivo efficacy and unreliable in vitro assay results.[11] Both kinetic and thermodynamic solubility assays are valuable in drug discovery. Kinetic solubility is a high-throughput method suitable for early screening, while thermodynamic solubility provides a more accurate measure of a compound's true solubility at equilibrium.[11][12]
Kinetic solubility is determined by the rapid precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[11][13]
In the nephelometric method, the formation of a precipitate is detected by light scattering.[2][14] Alternatively, in the direct UV assay, undissolved particles are removed by filtration, and the concentration of the remaining dissolved compound is quantified by UV-Vis spectroscopy.[2][14]
-
Preparation of Solutions:
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[14]
-
Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1%).[12]
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[14]
-
After incubation, filter the solution through a solubility filter plate to remove any precipitate.[14]
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
-
Quantification and Data Analysis:
-
Measure the UV absorbance of the filtrate at the compound's λmax.
-
Prepare a standard curve by serially diluting the DMSO stock solution in a mixture of the aqueous buffer and DMSO that matches the final assay conditions.
-
Calculate the solubility of the test compound by comparing its absorbance to the standard curve.[12]
-
Caption: Workflow for Kinetic Solubility Assay (Direct UV Method).
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid phase.[15][16] This is considered the "true" solubility of the compound.
The shake-flask method is the gold standard for determining thermodynamic solubility.[11] An excess of the solid compound is agitated in an aqueous buffer for an extended period to ensure equilibrium is reached.[12] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV or LC-MS.[17]
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[15]
-
-
Equilibration:
-
Sample Processing:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all solid particles.[17]
-
-
Quantification and Data Analysis:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the filtered supernatant by a validated HPLC-UV or LC-MS method.[17]
-
Determine the concentration of the dissolved compound by comparing the peak area to the standard curve. The resulting concentration is the thermodynamic solubility.[17]
-
Lipophilicity Determination (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar (e.g., n-octanol) and a polar (e.g., water) solvent.[18] It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[18]
The shake-flask method is the traditional and most reliable method for LogP determination.[18] The compound is dissolved in one of the two immiscible solvents (n-octanol or water), and the two phases are mixed until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.[19]
-
Preparation:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
In a separatory funnel or vial, add equal volumes of n-octanol and water.[19]
-
-
Partitioning:
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
Caption: Workflow for Shake-Flask LogP Determination.
Ionization Constant (pKa) Determination
The ionization constant (pKa) is a measure of the strength of an acid or base and is crucial for understanding a compound's solubility, lipophilicity, and permeability at different pH values.[21] For a quinoline derivative, the basicity of the nitrogen atom in the heterocyclic ring is of primary interest.
UV-Vis spectrophotometry is a common method for pKa determination.[22] The UV-Vis spectrum of an ionizable compound changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
-
Preparation of Buffers:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions by diluting the stock solution into each of the different pH buffers.
-
-
Spectral Measurement:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength with the largest change in absorbance upon ionization.
-
Measure the absorbance of each solution at this chosen analytical wavelength.
-
-
Data Analysis:
-
Plot the absorbance versus pH.
-
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by determining the pH at the half-equivalence point to obtain the pKa value.
-
Synthesis Overview
A plausible synthetic route to this compound involves a multi-step sequence. A common approach for constructing the quinoline core is the Gould-Jacobs reaction.[23] This could be followed by halogenation steps. Alternatively, a pre-halogenated aniline derivative could be used as a starting material.[24] The specific regioselectivity of the halogenation steps is a critical consideration in the overall synthetic strategy.[23]
Conclusion
This compound is a promising scaffold for medicinal chemistry research, offering multiple points for synthetic diversification. While some of its physicochemical properties can be predicted computationally, experimental determination is essential for accurate characterization and to inform its progression in drug discovery and development pipelines. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to thoroughly evaluate the physicochemical profile of this and other novel quinoline derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - 7-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mt.com [mt.com]
- 8. thinksrs.com [thinksrs.com]
- 9. westlab.com [westlab.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. enamine.net [enamine.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. evotec.com [evotec.com]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Determination of partition coefficients (log P) [bio-protocol.org]
- 20. acdlabs.com [acdlabs.com]
- 21. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
4-Bromo-7-chloro-2,8-dimethylquinoline molecular weight
An In-depth Technical Guide to 7-Bromo-4-chloro-2,8-dimethylquinoline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of 7-Bromo-4-chloro-2,8-dimethylquinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. While the initial topic specified 4-Bromo-7-chloro-2,8-dimethylquinoline, extensive database searches indicate that the more synthetically accessible and documented isomer is 7-Bromo-4-chloro-2,8-dimethylquinoline (CAS No: 1189106-62-4) , which is the focus of this document.
The quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] The specific substitution pattern of 7-Bromo-4-chloro-2,8-dimethylquinoline, featuring two distinct and orthogonally reactive halogen atoms, makes it an exceptionally versatile building block. The chloro group at the 4-position is primed for nucleophilic aromatic substitution, while the bromo group at the 7-position is ideal for palladium-catalyzed cross-coupling reactions.[1] This guide details the compound's physicochemical properties, outlines a logical and detailed synthetic pathway, presents protocols for its strategic functionalization, and discusses its potential applications in the discovery of novel therapeutics, particularly anticancer agents.
Introduction
The quinoline heterocycle is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of biologically active compounds, from antimalarials like chloroquine to targeted cancer therapies.[2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its target binding, selectivity, and pharmacokinetic profile.
7-Bromo-4-chloro-2,8-dimethylquinoline emerges as a highly valuable synthetic intermediate. Its architecture is distinguished by three key features:
-
A Privileged Quinoline Core: Providing a robust and biologically relevant foundation.
-
Orthogonal Halogen Handles: A chlorine atom at the C4 position and a bromine atom at the C7 position. This differentiation is critical, as it allows for selective, stepwise reactions to build molecular complexity.[1]
-
Methyl Substituents: The methyl groups at C2 and C8 can influence the molecule's conformation and interaction with biological targets.
This guide serves as a resource for scientists, providing the technical data, synthetic rationale, and strategic insights necessary to effectively utilize this compound in drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 7-Bromo-4-chloro-2,8-dimethylquinoline are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 7-Bromo-4-chloro-2,8-dimethylquinoline | ChemScene[4] |
| CAS Number | 1189106-62-4 | ChemScene, Fisher Scientific[4][5] |
| Molecular Formula | C₁₁H₉BrClN | ChemScene, Fisher Scientific[4][5] |
| Molecular Weight | 270.55 g/mol | ChemScene, Fisher Scientific[4][5] |
| Monoisotopic Mass | 268.9607 Da | PubChemLite[6] |
| Appearance | Solid | Fluorochem[7] |
| Purity (Typical) | ≥97% | Fisher Scientific[5] |
| Predicted LogP | 4.27 | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[4] |
| SMILES | CC1=C2N=C(C)C=C(Cl)C2=CC=C1Br | ChemScene[4] |
| InChIKey | JJOXAYSGWSYGNB-UHFFFAOYSA-N | PubChemLite[6] |
Synthesis Strategy and Experimental Protocol
The synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline can be achieved through a logical three-step sequence that builds the quinoline core first, followed by sequential halogenations. This approach provides excellent control over the regiochemistry of the final product.
Rationale for Synthetic Pathway
The proposed pathway begins with the construction of the substituted quinoline ring system. Chlorination is performed next, converting the 4-hydroxy group into a more reactive chloro group, which is a common strategy for enabling subsequent nucleophilic substitution. The final step is a regioselective bromination. Introducing the bromine atom last takes advantage of the directing effects of the existing substituents on the quinoline ring, favoring substitution at the C7 position.
Visualized Synthetic Workflow
Caption: A plausible three-step synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline.
Detailed Experimental Protocol
The following protocol is a representative methodology based on well-established chemical transformations for analogous structures.[8]
Step 1: Synthesis of 2,8-Dimethylquinolin-4-ol (Gould-Jacobs Reaction)
-
Materials: 2-Methylaniline, diethyl (ethoxymethylene)malonate (DEEM), diphenyl ether (solvent), ethanol.
-
Procedure:
-
Combine equimolar amounts of 2-methylaniline and DEEM in a flask.
-
Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to facilitate the initial condensation reaction, during which ethanol is eliminated.
-
Add the resulting intermediate to a high-boiling solvent like diphenyl ether, pre-heated to ~250 °C.
-
Maintain this temperature for 30-60 minutes to effect the thermal cyclization.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
-
Purification: Filter the solid product and wash thoroughly with hexane and then ethanol to remove residual solvent and starting materials. The product can be used in the next step without further purification if of sufficient purity.
Step 2: Synthesis of 4-Chloro-2,8-dimethylquinoline
-
Materials: 2,8-Dimethylquinolin-4-ol, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅, optional catalyst).
-
Procedure:
-
Carefully add 2,8-dimethylquinolin-4-ol to an excess of POCl₃ (typically 5-10 equivalents) in a reaction vessel equipped with a reflux condenser. A catalytic amount of PCl₅ can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or solid sodium carbonate) until the pH is ~8-9.
-
-
Purification: The resulting precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 3: Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline
-
Materials: 4-Chloro-2,8-dimethylquinoline, N-Bromosuccinimide (NBS), concentrated sulfuric acid.
-
Procedure:
-
Dissolve 4-chloro-2,8-dimethylquinoline in cold (0 °C) concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
-
Purification: Filter the crude product, wash with water, and dry. Purity can be enhanced by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Applications in Medicinal Chemistry
The primary value of 7-Bromo-4-chloro-2,8-dimethylquinoline lies in its capacity for selective, orthogonal functionalization, making it an ideal scaffold for building libraries of diverse compounds for biological screening.[1]
Orthogonal Functionalization Strategy
The key to this molecule's utility is the differential reactivity of its two halogen atoms:
-
C4-Chloro Group: This position is activated by the electron-withdrawing effect of the quinoline nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles, most commonly amines.
-
C7-Bromo Group: This position is less activated and is perfectly suited for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
This orthogonality allows for a two-step diversification. For instance, one can first perform an SNAr reaction at C4 and then, on that product, perform a Suzuki coupling at C7.
Visualized Application Workflow
Caption: Orthogonal reaction pathways for diversifying the core scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4
-
Objective: To replace the C4-chloro group with an amine nucleophile.
-
Materials: 7-Bromo-4-chloro-2,8-dimethylquinoline, desired primary or secondary amine (e.g., aniline, piperidine), a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), and a polar aprotic solvent (e.g., NMP, DMSO, or isopropanol).
-
Procedure:
-
In a sealed reaction vessel, dissolve 7-Bromo-4-chloro-2,8-dimethylquinoline (1 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1.2-1.5 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture, typically between 80 °C and 140 °C, depending on the nucleophilicity of the amine. Microwave irradiation can often accelerate this transformation.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.
-
-
Causality: The electron-withdrawing quinoline nitrogen atom polarizes the C4 position, making it electrophilic and susceptible to attack by the amine nucleophile. The base serves to neutralize the HCl generated during the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C7
-
Objective: To form a new carbon-carbon bond at the C7 position by coupling with a boronic acid.
-
Materials: 7-Bromo-4-chloro-2,8-dimethylquinoline, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water or DME).
-
Procedure:
-
To a degassed reaction vessel, add the quinoline starting material (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture and perform a standard aqueous workup followed by purification.
-
-
Causality: The palladium catalyst undergoes a well-established catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Potential Biological Significance
While direct biological studies on 7-Bromo-4-chloro-2,8-dimethylquinoline are not extensively reported, its structural motifs are strongly associated with significant pharmacological activity.
-
Anticancer Potential: The 7-chloro-4-aminoquinoline scaffold is a known pharmacophore in compounds that exhibit antiproliferative activity.[3][9] Derivatives synthesized from this guide's subject could potentially inhibit key cancer-related signaling pathways, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[1] The ability to introduce diverse aryl groups at the C7 position and various amino functionalities at C4 allows for the exploration of chemical space to optimize potency and selectivity against various cancer cell lines.[9]
-
Antimalarial Activity: The 4-amino-7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine.[2] This scaffold is a validated starting point for developing new agents to combat drug-resistant strains of malaria.[10]
Safety and Handling
7-Bromo-4-chloro-2,8-dimethylquinoline is classified as a hazardous substance and must be handled with appropriate precautions to minimize exposure.[2]
-
Hazard Identification: The compound is classified with Acute Toxicity, Oral (Category 3).[2]
-
Handling Precautions:
-
Always handle in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
7-Bromo-4-chloro-2,8-dimethylquinoline is a high-value, strategically designed chemical building block for drug discovery and medicinal chemistry. Its key attribute—the presence of two orthogonally reactive halogen atoms—provides researchers with a reliable and flexible platform for synthesizing diverse libraries of novel compounds. The well-established biological relevance of the quinoline scaffold, combined with the synthetic versatility of this particular derivative, makes it a compelling starting point for programs targeting cancer, malaria, and other diseases. The protocols and data presented in this guide offer a solid foundation for harnessing its full potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - 7-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-7-chloro-2,8-dimethylquinoline
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of 4-Bromo-7-chloro-2,8-dimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, integrating data from mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy to unambiguously confirm the molecular structure of this highly substituted quinoline derivative.
Introduction: The Quinoline Scaffold and the Importance of Precise Structural Characterization
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds present in numerous natural products and synthetic molecules with significant biological activity.[1] Their diverse applications in medicinal chemistry necessitate the precise and unambiguous determination of their molecular structure, as even minor changes in substitution patterns can dramatically alter their pharmacological properties. The subject of this guide, this compound, presents a compelling case for a multi-faceted analytical approach due to its dense substitution pattern, which can lead to complex spectral data.
This guide will detail the logical progression of experiments and data interpretation, beginning with the confirmation of the molecular formula and proceeding through the complete assignment of all proton and carbon signals. The causality behind each experimental choice will be explained, providing a framework for tackling similar analytical challenges.
Foundational Analysis: Mass Spectrometry
The initial step in the structure elucidation of an unknown compound is typically the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered if any particulate matter is present.
-
Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode to observe the protonated molecule, [M+H]⁺.
Data Interpretation: Isotopic Patterning
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine and chlorine.[2][3]
-
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3]
-
Chlorine: Possesses two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3]
The presence of both a bromine and a chlorine atom in the molecule will result in a distinctive cluster of peaks for the molecular ion. The expected pattern for the [M+H]⁺ ion would show peaks at m/z corresponding to the different isotopic combinations, with relative intensities reflecting their statistical probabilities.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated m/z |
| [C₁₁H₁₀⁷⁹Br³⁵ClN]⁺ | 269.9683 |
| [C₁₁H₁₀⁸¹Br³⁵ClN]⁺ | 271.9663 |
| [C₁₁H₁₀⁷⁹Br³⁷ClN]⁺ | 271.9654 |
| [C₁₁H₁₀⁸¹Br³⁷ClN]⁺ | 273.9633 |
The observation of this isotopic cluster provides strong evidence for the presence of one bromine and one chlorine atom in the molecule, and the accurate mass measurement of the monoisotopic peak confirms the elemental composition as C₁₁H₉BrClN.
Unraveling the Connectivity: 1D and 2D NMR Spectroscopy
While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the precise arrangement of atoms within the molecule. For a complex structure like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for a complete and unambiguous assignment.[4][5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 10-15 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR Analysis: Initial Insights
The ¹H NMR spectrum provides the first look at the proton environment. Based on the structure, we can predict the following signals:
-
Aromatic Protons: Two protons on the quinoline ring system, likely appearing as doublets or singlets depending on their coupling partners.
-
Methyl Protons: Two distinct singlets corresponding to the methyl groups at the C2 and C8 positions.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 | s | 1H | H5 | Deshielded by the electron-withdrawing effect of the adjacent chlorine at C7 and the ring nitrogen. |
| ~ 7.5 | s | 1H | H6 | Influenced by the adjacent chlorine at C7 and bromine at C4. |
| ~ 7.3 | s | 1H | H3 | Singlet due to no adjacent protons. |
| ~ 2.7 | s | 3H | 2-CH₃ | Typical chemical shift for a methyl group on a pyridine ring. |
| ~ 2.6 | s | 3H | 8-CH₃ | Typical chemical shift for a methyl group on a benzene ring. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.[1]
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments. For this compound, 11 distinct carbon signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C2 |
| ~ 148 | C8a |
| ~ 145 | C4 |
| ~ 135 | C7 |
| ~ 130 | C5 |
| ~ 128 | C4a |
| ~ 127 | C6 |
| ~ 125 | C8 |
| ~ 122 | C3 |
| ~ 25 | 2-CH₃ |
| ~ 18 | 8-CH₃ |
2D NMR for Unambiguous Assignments
Due to the highly substituted nature of the quinoline core, 1D NMR spectra alone may not be sufficient for definitive assignment. 2D NMR experiments are crucial for establishing connectivities.[4][5]
The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[5] For this molecule, due to the substitution pattern, we would expect to see no cross-peaks in the aromatic region, confirming that the aromatic protons (H3, H5, and H6) are isolated from each other.
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[6] This allows for the definitive assignment of protonated carbons.
Diagram 1: HSQC Correlation Workflow
Caption: HSQC correlations link protons to their directly attached carbons.
The HMBC experiment is arguably the most powerful tool for elucidating the structure of highly substituted aromatic systems. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the piecing together of the molecular framework and the assignment of quaternary (non-protonated) carbons.[6][7]
Key Predicted HMBC Correlations:
-
2-CH₃ protons (~2.7 ppm): Will show correlations to C2 (~160 ppm) and C3 (~122 ppm).
-
8-CH₃ protons (~2.6 ppm): Will show correlations to C8 (~125 ppm), C7 (~135 ppm), and C8a (~148 ppm).
-
H3 proton (~7.3 ppm): Will show correlations to C2 (~160 ppm), C4 (~145 ppm), and C4a (~128 ppm).
-
H5 proton (~8.0 ppm): Will show correlations to C4 (~145 ppm), C7 (~135 ppm), and C4a (~128 ppm).
-
H6 proton (~7.5 ppm): Will show correlations to C8 (~125 ppm), C4a (~128 ppm), and C5 (~130 ppm).
These long-range correlations act as a "molecular GPS," allowing for the unambiguous placement of each substituent on the quinoline ring.
Diagram 2: Structure Elucidation Workflow
Caption: A stepwise workflow for structure elucidation.
Conclusion
The structure of this compound is definitively elucidated through a synergistic application of mass spectrometry and a suite of NMR spectroscopic techniques. HRMS confirms the molecular formula and the presence of both bromine and chlorine through characteristic isotopic patterns. 1D NMR provides initial assignments, while 2D NMR experiments, particularly HMBC, are critical in establishing the precise connectivity of the atoms and the substitution pattern on the quinoline core. This systematic approach ensures a self-validating system where data from each experiment corroborates the others, leading to an unambiguous structural assignment with a high degree of confidence.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. magritek.com [magritek.com]
A Technical Guide to the Synthesis of Substituted Quinoline Derivatives
Abstract
The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial agents like chloroquine, antibacterial compounds such as ciprofloxacin, and anticancer drugs like topotecan.[3][4][5] The extensive biological and chemical significance of this scaffold necessitates robust, efficient, and versatile synthetic methodologies. This guide provides an in-depth analysis of both classical and modern strategies for the synthesis of substituted quinoline derivatives, designed for researchers, chemists, and professionals in drug development. We will explore the underlying mechanisms, strategic considerations for experimental design, and detailed protocols for seminal reactions, bridging foundational knowledge with contemporary innovations.
Strategic Importance of the Quinoline Core
First isolated from coal tar in 1834, the quinoline ring system is a fusion of a benzene ring and a pyridine ring.[1][6] This arrangement confers unique electronic properties and a rigid, planar structure that is ideal for interacting with biological macromolecules. The nitrogen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions. This versatility has made quinoline a "privileged scaffold" in drug discovery, capable of binding to diverse biological targets.[3][7] Consequently, the ability to strategically introduce substituents onto the quinoline core is paramount for modulating pharmacokinetic properties, enhancing potency, and reducing toxicity.[2]
Foundational Pillars: Classical Synthesis of Quinolines
The construction of the quinoline ring system has been a subject of study for over a century, leading to several powerful named reactions that remain relevant today.[1][8] These methods typically involve the cyclization of aniline derivatives.
Skraup Synthesis (1880)
The Skraup synthesis is one of the oldest and most direct methods for producing quinolines.[9][10] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene, which also serves as the solvent).[1][11]
Causality and Mechanism: The harsh, exothermic nature of the reaction demands careful control.[12] The key steps are:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]
-
Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[10]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring.
-
Dehydration & Oxidation: The resulting 1,2-dihydroquinoline is dehydrated and then oxidized by the oxidizing agent to yield the aromatic quinoline product.[12]
The primary value of the Skraup synthesis lies in its ability to produce quinolines that are unsubstituted on the heterocyclic ring, using readily available starting materials. However, its often violent conditions and low yields for certain substituted anilines are significant drawbacks.[13]
Caption: Workflow of the Skraup Synthesis.
Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[1][14] This variation allows for the synthesis of a wider range of substituted quinolines, particularly those with substituents on the pyridine ring.[13] The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂, SnCl₄) or a Brønsted acid (e.g., HCl).[13][14]
Causality and Mechanism: The reaction is believed to proceed through a fragmentation-recombination mechanism.[13] The aniline first adds to the α,β-unsaturated carbonyl in a conjugate fashion. This adduct can then fragment into an imine and a ketone. These fragments recombine to form an anil, which then undergoes cyclization and oxidation to yield the quinoline product.[13] This pathway explains the formation of 2- and/or 4-substituted quinolines.
Combes Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions (e.g., concentrated H₂SO₄).[1][15]
Causality and Mechanism: The choice of a β-diketone is critical as it provides the three-carbon chain necessary for forming the pyridine ring.
-
Condensation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[11][16]
-
Cyclization: The acid catalyst protonates the remaining carbonyl group, activating it for electrophilic attack by the aniline ring. This annulation step is typically the rate-determining step.[15][17]
-
Dehydration: The resulting intermediate is then dehydrated to afford the final aromatic quinoline product.
The regioselectivity of the cyclization can be influenced by the steric and electronic properties of substituents on both the aniline and the β-diketone.[15]
Conrad-Limpach-Knorr Synthesis (1887)
This method involves the reaction of anilines with β-ketoesters and is particularly useful for synthesizing quinolones (oxo-quinolines).[18][19] The regiochemical outcome is highly dependent on the reaction temperature.
Causality and Mechanism:
-
Kinetic Control (Conrad-Limpach): At lower temperatures (e.g., room temperature, acid-catalyzed), the aniline's amino group preferentially attacks the more reactive ketone carbonyl of the β-ketoester. The resulting intermediate cyclizes upon heating (e.g., >240 °C) to yield a 4-quinolone .[18][20]
-
Thermodynamic Control (Knorr): At higher temperatures (e.g., ~140 °C), the reaction favors the formation of a more stable β-keto anilide intermediate via attack at the ester carbonyl. Subsequent cyclization under acidic conditions yields a 2-quinolone .[14][18]
This temperature-dependent selectivity provides a powerful tool for directing the synthesis towards the desired quinolone isomer.
Friedländer Synthesis (1882)
The Friedländer synthesis is a convergent and highly efficient method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., ethyl acetoacetate).[8][9]
Causality and Mechanism: This reaction proceeds via an initial aldol-type condensation between the reactants, catalyzed by either acid or base, to form a chalcone-like intermediate. This is followed by an intramolecular cyclization (condensation) with loss of water to form the quinoline ring directly. The key advantage is its convergence, forming the quinoline ring in a single pot from two pre-functionalized fragments, which generally leads to high yields and unambiguous product formation.[6]
Comparative Summary of Classical Methods
| Method | Precursors | Key Conditions | Primary Product Type | Advantages | Limitations |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Unsubstituted Quinolines | Uses simple, inexpensive reagents.[10] | Harsh, often violent reaction conditions; limited scope.[12] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | 2- and/or 4-Substituted Quinolines | Broader scope than Skraup.[1] | Can produce mixtures of isomers. |
| Combes | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | Good for specific substitution patterns.[15] | Requires β-diketones, which may not be readily available. |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature-dependent (Kinetic vs. Thermodynamic) | 4-Quinolones or 2-Quinolones | Controllable regioselectivity for quinolones.[18] | High temperatures required for cyclization.[19] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Polysubstituted Quinolines | High yields, convergent, unambiguous products.[8] | Requires pre-functionalized ortho-substituted anilines. |
Modern Synthetic Strategies: Efficiency and Innovation
While classical methods are foundational, modern organic synthesis demands greater efficiency, milder conditions, and broader functional group tolerance. Recent advancements have focused on transition-metal catalysis, multicomponent reactions, and green chemistry approaches.[21][22]
Transition-Metal-Catalyzed Syntheses
Palladium-catalyzed reactions have revolutionized the construction of complex molecular architectures, including quinolines.[23] These methods often proceed under mild conditions with high functional group tolerance.
-
Palladium-Catalyzed Annulation: Various strategies exist, such as the oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as a green oxidant.[24] This approach builds the quinoline ring through a sequence of intermolecular amination, olefin insertion, and C-C bond cleavage.[24] Other methods involve the one-pot reaction of 2-amino aromatic ketones with alkynes, offering an alternative to the Friedländer synthesis.[25]
-
Cascade Reactions: Palladium catalysts can initiate complex cascade reactions, such as the denitrogenative cascade of o-aminocinnamonitriles with arylhydrazines, to form 2-arylquinolines.[26] These processes build molecular complexity rapidly in a single operation.
Multicomponent Reactions (MCRs)
MCRs are highly convergent processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[8][27] This strategy is prized for its atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds.[27][28]
-
Povarov Reaction: A well-known MCR that forms tetrahydroquinolines via a [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene.[29] The resulting tetrahydroquinolines can then be oxidized to the corresponding quinolines.
-
Aza-Diels-Alder/Domino Reactions: Modern MCRs can involve complex domino sequences. For instance, a three-component reaction of an aniline, an aldehyde, and an alkyne can be catalyzed by copper or iron to yield 2,4-disubstituted quinolines.[30]
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly accelerated many classical and modern quinoline syntheses.[9][31] Microwave energy provides efficient, direct, and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), often with improved yields and cleaner product profiles.[32][33] The Gould-Jacobs, Friedländer, and Skraup reactions have all been successfully adapted to microwave-assisted protocols.[6][9][34] This technology is a key tool for green chemistry, enabling catalyst-free and solvent-free reactions in some cases.[9][35]
Caption: Key modern approaches to quinoline synthesis.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
This protocol describes a modern, efficient synthesis of a 4-hydroxyquinoline derivative, adapted from literature procedures that leverage microwave irradiation to overcome the high thermal barrier of the classical method.[34][36]
Objective: To synthesize Ethyl 4-hydroxyquinoline-3-carboxylate.
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)
-
2.5 mL microwave reaction vial with magnetic stir bar
-
Scientific microwave reactor
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[36] The excess DEEM serves as both a reagent and a high-boiling solvent.
-
Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes.[36] The reactor will automatically control the power output to maintain the target temperature and will monitor the internal pressure.
-
Isolation: After the irradiation is complete, allow the vial to cool to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product using a Büchner funnel and wash the collected solid with a small amount of ice-cold acetonitrile (approx. 3 mL) to remove unreacted DEEM and any soluble impurities.[34]
-
Drying and Analysis: Dry the resulting white or off-white solid under vacuum. The expected yield is typically in the range of 40-50%.[36] Characterize the final product by NMR and MS to confirm its identity and purity.
Self-Validation: This protocol is self-validating through its reliance on precise, instrument-controlled parameters (temperature, time) which ensure reproducibility. The workup procedure is designed to efficiently separate the solid product from the liquid excess reagent, simplifying purification.
Conclusion
The synthesis of substituted quinolines has evolved from robust but often harsh classical methods to highly sophisticated, efficient, and green modern strategies. While foundational reactions like the Skraup, Combes, and Friedländer syntheses remain valuable for their specific applications, the advent of transition-metal catalysis, multicomponent reactions, and microwave-assisted chemistry has profoundly expanded the synthetic chemist's toolkit.[8][31] For professionals in drug discovery and materials science, a deep understanding of this diverse array of methodologies is crucial for the rational design and practical synthesis of novel quinoline derivatives with tailored properties. The continued innovation in this field promises to deliver even more powerful and sustainable routes to these vital heterocyclic compounds.[21][27]
References
- 1. iipseries.org [iipseries.org]
- 2. nbinno.com [nbinno.com]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 19. scribd.com [scribd.com]
- 20. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 21. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 23. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 25. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. scispace.com [scispace.com]
- 27. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
- 31. benthamdirect.com [benthamdirect.com]
- 32. tandfonline.com [tandfonline.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 36. ablelab.eu [ablelab.eu]
Spectroscopic and Synthetic Elucidation of 4-Bromo-7-chloro-2,8-dimethylquinoline: A Technical Guide
Introduction
Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The strategic placement of functional groups on the quinoline scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity and target specificity.[2] 4-Bromo-7-chloro-2,8-dimethylquinoline is a halogenated quinoline derivative with potential applications in drug discovery, particularly as a versatile intermediate for the synthesis of novel compounds through cross-coupling and nucleophilic substitution reactions.[2]
This technical guide provides a comprehensive overview of the synthetic and spectroscopic characteristics of this compound. While experimental spectra for this specific molecule are not widely published, this document will leverage established principles of chemical synthesis and spectroscopic interpretation to provide a robust, predictive analysis. We will explore a plausible synthetic route and delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical profile.
Synthetic Strategy: A Plausible Pathway
The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the quinoline core, followed by halogenation. A logical and efficient pathway is outlined below, drawing upon established methodologies for analogous structures.[3]
Proposed Synthetic Workflow
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-8-methylquinolin-4-ol
This initial step utilizes the Gould-Jacobs reaction to construct the quinoline core.[1]
-
Condensation: 3-Bromo-2-methylaniline is reacted with diethyl ethoxymethylenemalonate. This reaction is typically performed neat or in a high-boiling point solvent and heated to facilitate the condensation and elimination of ethanol.
-
Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as Dowtherm A, at temperatures around 240-260°C.[3] This high-temperature condition promotes the cyclization to form the quinoline ring system.
-
Work-up: Upon cooling, the product precipitates and can be collected by filtration, washed with a hydrocarbon solvent like hexane, and dried.[3]
Step 2: Synthesis of 7-Bromo-4-chloro-8-methylquinoline
The hydroxyl group at the 4-position is converted to a chlorine atom using a standard chlorinating agent.[1]
-
Chlorination: 7-Bromo-8-methylquinolin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[1]
-
Reaction Conditions: The mixture is heated to reflux (approximately 110°C) for several hours.[1]
-
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice. The acidic solution is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated.[1]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 3: Introduction of the 2-methyl group
Introducing a methyl group at the 2-position of the 7-bromo-4-chloro-8-methylquinoline intermediate would be the final step. A Minisci-type reaction could be a plausible approach, though this may present regioselectivity challenges.
Spectroscopic Data Analysis
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Doublet | 1H | H-5 | The peri-relationship to the C4-bromo substituent will likely deshield this proton, shifting it downfield. |
| ~ 7.5 - 7.7 | Doublet | 1H | H-6 | This proton is situated between two electron-withdrawing halogens and will be shifted downfield. |
| ~ 7.3 - 7.5 | Singlet | 1H | H-3 | The proton at the 3-position is a singlet and its chemical shift will be influenced by the adjacent chloro and bromo groups. |
| ~ 2.8 - 3.0 | Singlet | 3H | C2-CH₃ | The methyl group at the 2-position is adjacent to the nitrogen atom in the heterocyclic ring, leading to a downfield shift compared to the other methyl group. |
| ~ 2.5 - 2.7 | Singlet | 3H | C8-CH₃ | The methyl group at the 8-position is on the carbocyclic ring and is expected to be at a more typical benzylic chemical shift. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 - 162 | C-2 | The carbon bearing the methyl group and adjacent to the nitrogen will be significantly downfield. |
| ~ 148 - 152 | C-4 | The carbon attached to the bromine atom will be deshielded. |
| ~ 145 - 148 | C-8a | A quaternary carbon in the quinoline ring system. |
| ~ 135 - 138 | C-7 | The carbon attached to the chlorine atom will be downfield. |
| ~ 128 - 132 | C-5 | Aromatic CH carbon. |
| ~ 125 - 128 | C-6 | Aromatic CH carbon. |
| ~ 122 - 125 | C-4a | A quaternary carbon in the quinoline ring system. |
| ~ 120 - 123 | C-3 | Aromatic CH carbon. |
| ~ 23 - 26 | C2-CH₃ | Aliphatic carbon of the methyl group at the 2-position. |
| ~ 18 - 21 | C8-CH₃ | Aliphatic carbon of the methyl group at the 8-position. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3050 - 3100 | C-H stretch (aromatic) | Characteristic for C-H bonds in the quinoline ring. |
| 2950 - 3000 | C-H stretch (aliphatic) | Corresponding to the C-H bonds of the two methyl groups. |
| 1580 - 1620 | C=C and C=N stretch | Aromatic ring and quinoline C=N bond vibrations. |
| 1450 - 1550 | C=C stretch | Aromatic ring vibrations. |
| 1000 - 1100 | C-Cl stretch | Characteristic for the carbon-chlorine bond. |
| 550 - 650 | C-Br stretch | Characteristic for the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound is 270.55 g/mol .[4][5]
Predicted Fragmentation Pattern
The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.
Caption: Predicted major fragmentation pathways for this compound.
-
Molecular Ion (M⁺): A complex isotopic cluster will be observed due to the presence of ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio). This will result in peaks at m/z 270 (M⁺), 272 (M+2), and 274 (M+4).
-
Loss of a Methyl Radical ([M-CH₃]⁺): Fragmentation may begin with the loss of a methyl radical from either the C2 or C8 position, resulting in a cation at m/z 255/257/259.
-
Loss of Halogen Radicals: The loss of a chlorine radical ([M-Cl]⁺) would lead to fragments at m/z 235/237. The loss of a bromine radical ([M-Br]⁺) would result in fragments at m/z 191/193.
-
Further Fragmentation: Subsequent loss of molecules like HCN from the quinoline ring is also a possibility.
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide has outlined a practical synthetic approach and provided a detailed, predictive analysis of its spectroscopic characteristics. While experimental data remains to be widely published, the theoretical framework presented here offers a solid foundation for researchers working with this and related quinoline derivatives. The predicted NMR, IR, and MS data provide a clear roadmap for the characterization and quality control of this compound in a laboratory setting.
References
A Senior Application Scientist's Guide to the Reactivity of the Chloro Group in 4-Chloroquinolines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many derivatives, 4-chloroquinoline stands out as a uniquely versatile synthetic intermediate. The chloro-substituent at the C4 position is not merely a structural component but a highly reactive and strategically vital handle for molecular elaboration. Its reactivity is principally governed by the electron-withdrawing nature of the fused pyridine ring, which renders the C4 position susceptible to nucleophilic attack. This guide provides an in-depth exploration of the chemical behavior of the C4-chloro group, detailing the mechanistic underpinnings of its reactivity, the factors that modulate it, and its application in both classical and modern synthetic methodologies. We will dissect key protocols, from traditional Nucleophilic Aromatic Substitution (SNAr) to sophisticated Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights to empower researchers in the rational design and synthesis of novel quinoline-based drug candidates.
The Privileged 4-Chloroquinoline Scaffold: A Gateway to Bioactive Molecules
The quinoline motif, a fusion of benzene and pyridine rings, is a "privileged structure" in drug discovery, consistently appearing in molecules with a vast array of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][3][4] The historical and clinical success of 4-aminoquinoline drugs such as chloroquine and hydroxychloroquine, first synthesized in 1934 and 1946 respectively, serves as a testament to the therapeutic potential of this scaffold.[5][6][7] The synthesis of these iconic drugs invariably proceeds through a common precursor: a 4-chloroquinoline derivative, typically 4,7-dichloroquinoline.[8]
The strategic importance of the 4-chloroquinoline core lies in the lability of the C4-Cl bond. This bond acts as an exceptional leaving group, providing a direct and efficient entry point for the introduction of diverse functional groups, which is crucial for conducting structure-activity relationship (SAR) studies.[9][10] The ability to readily displace this chlorine atom with a wide range of nucleophiles is the primary reason why 4-chloroquinolines are indispensable building blocks in the synthesis of countless biologically active compounds.[11]
The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The quintessential reaction of 4-chloroquinolines is the Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and react with electrophiles, the quinoline system is rendered electron-deficient by the electronegative nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack.[12]
The Addition-Elimination Mechanism
The SNAr reaction of 4-chloroquinolines proceeds via a well-established two-step addition-elimination mechanism.[12][13]
-
Nucleophilic Attack (Addition): The reaction is initiated when a nucleophile attacks the electron-deficient C4 carbon. This is typically the rate-determining step. The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][14] The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides significant stabilization for this intermediate.
-
Leaving Group Departure (Elimination): In the second, faster step, the chloride ion is expelled from the Meisenheimer complex. This step restores the aromaticity of the quinoline ring system, yielding the final substituted product.[14]
A Visual Representation of the SNAr Mechanism
Caption: The addition-elimination mechanism for SNAr at the C4 position of quinoline.
Factors Influencing Reactivity
The ease with which the C4-chloro group is displaced is not constant; it is significantly influenced by electronic and steric factors. Understanding these influences is critical for experimental design and predicting reaction outcomes.
-
Electronic Effects: The presence of additional electron-withdrawing groups (EWGs) on the quinoline ring enhances the electrophilicity of the C4 position, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. A study on the methoxydechlorination of substituted 4-chloroquinolines demonstrated a reactivity range spanning a factor of 1.5 x 10⁴, clearly illustrating the potent effect of substituents.[15]
-
Steric Effects: While the C4 position is generally accessible, bulky substituents at adjacent positions (C3 or C5) can sterically hinder the approach of the nucleophile, slowing the reaction rate.
-
Solvent Effects: The choice of solvent can play a significant role. Polar aprotic solvents like DMF or DMSO can stabilize the charged Meisenheimer intermediate, often facilitating the reaction. Protic solvents like methanol can also enhance reactivity through hydrogen-bonding interactions with the quinoline nitrogen.[15]
-
Catalysis: Both acid and base catalysis can be observed. Acid catalysis involves protonation of the quinoline nitrogen, which greatly increases the electron-withdrawing effect and activates the ring towards attack.[15][16] Base catalysis can operate by deprotonating the nucleophile, increasing its nucleophilicity.
Table 1: Influence of Substituents on SNAr Reactivity
| Substituent at C6/C7 | Electronic Nature | Expected Effect on Reactivity at C4 | Rationale |
| -NO₂ (Nitro) | Strong EWG | Greatly Increases | Stabilizes the negative charge in the Meisenheimer intermediate.[13][15] |
| -CN (Cyano) | Strong EWG | Increases | Inductive and resonance withdrawal of electron density. |
| -Cl (Chloro) | Moderate EWG | Increases | Inductive withdrawal enhances C4 electrophilicity. |
| -H (Hydrogen) | Neutral | Baseline | Reference point for comparison. |
| -OCH₃ (Methoxy) | EDG | Decreases | Donates electron density via resonance, destabilizing the anionic intermediate. |
| -N(CH₃)₂ (Dimethylamino) | Strong EDG | Greatly Decreases | Strong resonance donation of electrons into the ring system.[15] |
Synthetic Applications: Harnessing the C4-Cl Reactivity
The predictable reactivity of the 4-chloro group allows for its displacement by a wide variety of nucleophiles. Below are protocols for key transformations, grounded in established laboratory practice.
Displacement with N-Nucleophiles: Synthesis of 4-Aminoquinolines
The reaction with amines is arguably the most important transformation of 4-chloroquinolines, as it directly leads to the 4-aminoquinoline core found in many pharmaceuticals.[17]
This protocol describes the synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine, the active pharmaceutical ingredient in Chloroquine, via SNAr.
-
Rationale: The reaction is a direct nucleophilic substitution where the primary amine of the side chain attacks the C4 position of 4,7-dichloroquinoline.[8] Phenol is often used as a solvent and a mild acid catalyst; it protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. The reaction is typically driven to completion by heating.
-
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
5-(Diethylamino)pentan-2-amine (Novaldiamine) (1.0-1.2 eq)
-
Phenol (as solvent) or a high-boiling inert solvent like N-methyl-2-pyrrolidone (NMP)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ethyl acetate or dichloromethane for extraction
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq) and phenol (if used as solvent, sufficient to dissolve reactants upon heating).
-
Addition of Nucleophile: Slowly add the amine side chain (1.0-1.2 eq) to the mixture with stirring.
-
Heating: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain for several hours (e.g., 4-12 h).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4,7-dichloroquinoline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add an aqueous solution of 10% NaOH to neutralize the phenol and deprotonate the product.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 4-aminoquinoline product.[11]
-
Displacement with O- and S-Nucleophiles
While less common than amination in drug synthesis, reactions with oxygen and sulfur nucleophiles provide access to 4-alkoxy/aryloxy and 4-thioquinolines, respectively, which are valuable for further diversification.[18][19]
-
Rationale: This reaction proceeds via a Williamson ether synthesis-type SNAr. A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, generating a potent alkoxide nucleophile capable of displacing the chloride.
-
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C.
-
Slowly add the desired alcohol (e.g., methanol, 1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
SNAr Reaction: Add a solution of the 4-chloroquinoline (1.0 eq) in anhydrous DMF to the alkoxide suspension.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
Work-up: Upon completion, cool the reaction and carefully quench with water. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.[18]
-
Advanced Transformations: Palladium-Catalyzed Cross-Coupling
While SNAr is a powerful tool, its scope can be limited by the availability or stability of certain nucleophiles. Modern palladium-catalyzed cross-coupling reactions have revolutionized aromatic chemistry, and 4-chloroquinolines are excellent substrates for these transformations.[9]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the synthesis of 4-arylquinolines.[10][20] This is particularly valuable in drug discovery for exploring SAR by introducing diverse aromatic and heteroaromatic moieties. The high reactivity of the C4-Cl bond makes it an excellent coupling partner.[10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C4-Cl bond. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[21]
-
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, DMF, Toluene)
-
Schlenk flask or sealed vial, inert atmosphere (N₂ or Ar)
-
-
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add the 4-chloroquinoline (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), and palladium catalyst (3 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heating: Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel.[10][22][23]
-
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed alternative to the classical SNAr for forming C-N bonds.[24] It often proceeds under milder conditions and tolerates a wider range of functional groups and amine coupling partners, including those that are poor nucleophiles in SNAr reactions.[25]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Rationale: Similar to the Suzuki coupling, the reaction is initiated by oxidative addition of Pd(0) to the C-Cl bond. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base (e.g., NaOtBu) deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then forms the desired C-N bond and regenerates the active Pd(0) catalyst.[26] The choice of phosphine ligand is critical and is tailored to the specific substrates.[25][27]
-
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (primary or secondary) (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line technique
-
-
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): In a glovebox or using a Schlenk line, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the 4-chloroquinoline and the anhydrous solvent.
-
Reactant Addition: Add the amine coupling partner.
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water, dry the organic layer, concentrate, and purify the crude product by column chromatography.[27][28]
-
Conclusion and Future Outlook
The chloro group at the C4 position of the quinoline nucleus is a linchpin of synthetic strategy in medicinal chemistry. Its reactivity, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides a reliable and versatile platform for molecular diversification. A thorough understanding of the underlying mechanisms and the factors influencing these reactions allows researchers to rationally design synthetic routes and efficiently generate libraries of novel compounds for biological screening. As synthetic methodologies continue to advance, the development of even more efficient, selective, and sustainable methods for functionalizing the 4-chloroquinoline core will undoubtedly continue, further solidifying its status as a truly privileged scaffold in the quest for new medicines.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abjournals.org [abjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 17. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 18. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. research.rug.nl [research.rug.nl]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 4-Bromo-7-chloro-2,8-dimethylquinoline via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Scaffold of Strategic Importance
The quinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. 4-Bromo-7-chloro-2,8-dimethylquinoline is a particularly valuable building block for chemical synthesis and drug discovery. Its strategic importance lies in the differential reactivity of its two halogen substituents—a bromine atom at the C7 position and a chlorine atom at the C4 position.
In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond.[1] This reactivity difference (generally, C-I > C-Br > C-OTf >> C-Cl) is the cornerstone of its utility, enabling chemists to perform selective and sequential functionalization.[1] This guide provides an in-depth exploration of various palladium-catalyzed reactions on this substrate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.
Core Principle: Chemoselective Functionalization
The ability to selectively modify one position of a di-halogenated scaffold while leaving the other intact is a powerful tool in molecular design. The primary strategy for this compound involves an initial palladium-catalyzed cross-coupling at the more reactive C7-Br position. The resulting 7-substituted-4-chloro-2,8-dimethylquinoline intermediate can then undergo a second, distinct coupling reaction at the C4-Cl position, often under more forcing conditions or with a catalyst system specifically designed for activating aryl chlorides.[1]
Figure 1: A generalized workflow for the sequential palladium-catalyzed functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2][3][4] Due to its mild conditions and tolerance of a wide range of functional groups, it is an ideal choice for the initial functionalization of the C7-Br position.
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[3][5] Following this, a transmetalation step occurs where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3][5]
References
Application Notes and Protocols for the Development of Anticancer Agents from Quinoline Derivatives
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Quinoline Scaffold in Oncology
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics. Its inherent ability to intercalate with DNA and interact with various enzymatic targets has led to the development of numerous clinically approved and investigational anticancer agents. This guide provides a comprehensive overview of the strategies and methodologies employed in the development of quinoline-based anticancer drugs, from initial lead discovery to preclinical evaluation. We will delve into the diverse mechanisms of action, structure-activity relationships (SAR), and provide detailed protocols for key in vitro assays.
The versatility of the quinoline core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to target specific cancer-related pathways. Quinoline derivatives have demonstrated efficacy through various mechanisms, including:
-
Topoisomerase Inhibition: Interfering with DNA replication and repair by stabilizing the enzyme-DNA cleavage complex.
-
Kinase Inhibition: Targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at different checkpoints.
This document will serve as a practical resource for researchers aiming to harness the therapeutic potential of quinoline derivatives in the fight against cancer.
Section 1: Lead Identification and Optimization Strategies
The journey of developing a quinoline-based anticancer agent begins with the identification of a promising lead compound. This can be achieved through various approaches, including screening of natural product libraries, high-throughput screening of synthetic compound collections, and rational drug design based on known cancer targets.
Structure-Activity Relationship (SAR) Studies: A Compass for Optimization
Once a lead compound is identified, SAR studies become crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Systematic modifications of the quinoline scaffold at various positions can reveal key structural features required for anticancer activity.
Key Considerations for SAR Studies:
-
Substitution Patterns: The position and nature of substituents on the quinoline ring significantly influence biological activity. For instance, electron-withdrawing groups can enhance the anticancer effects of certain quinoline derivatives.
-
Side Chain Modifications: Altering the length, flexibility, and chemical nature of side chains can impact target binding and cellular uptake.
-
Hybridization Strategies: Combining the quinoline scaffold with other known pharmacophores, such as chalcones or sulfonamides, can lead to hybrid molecules with enhanced potency and novel mechanisms of action.
The following table summarizes the impact of substitutions at different positions on the quinoline ring, as reported in various studies.
| Position | Type of Substituent | Impact on Anticancer Activity | Reference |
| 2 | Aryl, Heteroaryl | Often crucial for activity, influences target binding. | |
| 3 | Formyl, Carboxamide | Can be modified to improve potency and selectivity. | |
| 4 | Amino, Anilino | Important for kinase and topoisomerase inhibition. | |
| 7 | Chloro, Alkoxy | Can enhance antiproliferative activity. | |
| 8 | Hydroxy | Important pharmacophore for some kinase inhibitors. |
Synthesis of Quinoline Derivatives: A Practical Protocol
The synthesis of novel quinoline derivatives is a cornerstone of the drug development process. The following is a general protocol for the synthesis of a 2-aryl-4-chloroquinoline, a common intermediate in the synthesis of various anticancer agents.
Protocol 1: Synthesis of 2-Aryl-4-Chloroquinoline
Materials:
-
Substituted aniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., ethanol, toluene)
Procedure:
-
Condensation: React the substituted aniline with ethyl acetoacetate in the presence of a catalytic amount of acid to form the corresponding β-anilinoacrylate.
-
Cyclization: Heat the β-anilinoacrylate in polyphosphoric acid (PPA) to induce cyclization and form the 2-aryl-4-hydroxyquinoline.
-
Chlorination: Reflux the 2-aryl-4-hydroxyquinoline with phosphorus oxychloride (POCl₃) to yield the desired 2-aryl-4-chloroquinoline.
-
Purification: Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Elucidating the Mechanism of Action
Understanding how a quinoline derivative exerts its anticancer effect is critical for its further development. A variety of in vitro assays can be employed to investigate the mechanism of action at the molecular and cellular levels.
Targeting Key Cancer-Related Pathways
The diverse mechanisms of quinoline derivatives necessitate a multi-faceted approach to mechanistic studies. The following diagram illustrates the major signaling pathways and cellular processes targeted by these compounds.
Caption: Major anticancer mechanisms of quinoline derivatives.
In Vitro Assay Protocols
The following protocols provide step-by-step instructions for key assays used to evaluate the anticancer activity and mechanism of action of quinoline derivatives.
Protocol 2: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells and is a common method for assessing the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Quinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
Quinoline derivative
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the quinoline derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Annexin V-FITC/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
Quinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the quinoline derivative for the desired time period.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Section 3: Preclinical Evaluation
Promising quinoline derivatives identified through in vitro studies must undergo further evaluation in preclinical models to assess their in vivo efficacy and safety.
In Vivo Efficacy Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo antitumor activity of drug candidates.
Key Parameters to Evaluate:
-
Tumor Growth Inhibition: The primary endpoint is the reduction in tumor volume in treated animals compared to the control group.
-
Survival Analysis: Kaplan-Meier survival curves are used to assess the effect of the treatment on the overall survival of the animals.
-
Body Weight and General Health: Monitoring for any signs of toxicity is crucial.
Preliminary Pharmacokinetic and Toxicity Assessment
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties and its potential toxicity is essential for its progression into clinical development.
Important Considerations:
-
Solubility and Stability: The compound should have adequate aqueous solubility and stability for formulation and administration.
-
In Vitro ADME Assays: Assays such as Caco-2 permeability and metabolic stability in liver microsomes provide initial insights into oral bioavailability and clearance.
-
In Vivo Toxicity Studies: Acute and sub-acute toxicity studies in rodents are conducted to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Conclusion and Future Directions
The quinoline scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. The diverse mechanisms of action and the amenability of the quinoline ring to chemical modification offer vast opportunities for the discovery of more effective and selective cancer therapies. Future research in this area will likely focus on:
-
Targeted Drug Delivery: Developing quinoline-based drug conjugates or nanoparticles to enhance tumor-specific delivery and reduce off-target toxicity.
-
Combination Therapies: Investigating the synergistic effects of quinoline derivatives with other anticancer drugs or immunotherapies.
-
Overcoming Drug Resistance: Designing novel quinoline compounds that can circumvent known mechanisms of drug resistance.
By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of quinoline derivatives in oncology can be realized.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloroquinolines
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Functionalization at the C4-position is particularly critical for the biological efficacy of many quinoline-based drugs. Nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines stands as the most prevalent and versatile method to introduce diverse functionalities at this key position.[1][2]
This guide provides an in-depth exploration of the SNAr reaction on 4-chloroquinolines, detailing the underlying mechanistic principles and offering a suite of robust protocols for researchers, scientists, and drug development professionals. We will delve into conventional thermal methods, modern microwave-assisted techniques, and palladium-catalyzed cross-coupling reactions, presenting a comprehensive toolkit for the synthesis of 4-substituted quinoline derivatives.
Mechanistic Insights: The Chemistry Behind the Reaction
The nucleophilic aromatic substitution on 4-chloroquinolines proceeds via a well-established two-step addition-elimination mechanism.[3] The inherent electron-withdrawing nature of the endocyclic nitrogen atom significantly activates the quinoline ring towards nucleophilic attack, particularly at the C2 and C4 positions.
Causality of Reactivity: The nitrogen atom polarizes the ring system, creating electron-deficient centers (δ+) at the C2 and C4 carbons. This polarization lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it more accessible for attack by an electron-rich nucleophile. The attack preferentially occurs at the C4 position.
The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] In the subsequent, typically rapid step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.[4]
The Role of Acid Catalysis
In reactions with weakly basic or neutral nucleophiles, such as anilines or alcohols, the reaction rate can be significantly enhanced by the presence of an acid. Protonation of the quinoline nitrogen further increases the electron deficiency of the ring, making it more susceptible to nucleophilic attack.[5][6] This electrophilic activation of the substrate is a key consideration when optimizing reaction conditions.
Caption: The addition-elimination mechanism of SNAr on 4-chloroquinolines.
Experimental Protocols
The choice of synthetic protocol is contingent upon the nature of the nucleophile, the desired scale of the reaction, and the available laboratory equipment. Below are detailed, step-by-step methodologies for key transformations.
Protocol 1: Conventional Thermal Amination
This protocol outlines the direct coupling of a 4-chloroquinoline with an amine under conventional heating, a robust and widely used method.[2][7]
Materials:
-
4,7-dichloroquinoline
-
Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., Ethanol, DMF, or neat)[8]
-
Base (e.g., K₂CO₃, NaOH, if required)[8]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent (or neat), add the amine (1.0-1.5 eq).[2]
-
If a salt of the amine is used or if the amine is a weak nucleophile, add a base (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-130 °C) for 1-7 hours, with continuous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, increased yields, and often cleaner reaction profiles.[9][10]
Materials:
-
4,7-dichloroquinoline
-
Amine (primary, secondary, or aniline)
-
Solvent (e.g., DMSO, Ethanol)[7]
-
Base (e.g., K₂CO₃, NaOH, if required)[7]
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.[7]
-
Add a base if necessary. A base is often required for secondary amines and anilines, while primary amines may not require an additional base.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 10-30 minutes).[7][11]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive aryl chlorides or sterically hindered amines, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful alternative.[12][13] This method often proceeds under milder conditions and demonstrates broad substrate scope.[14]
Materials:
-
4,8-dichloroquinoline
-
Amine (e.g., adamantane-containing amines)[15]
-
Palladium source (e.g., Pd(dba)₂, Pd(OAc)₂)[15]
-
Phosphine ligand (e.g., BINAP, DavePhos)[15]
-
Base (e.g., NaOt-Bu)[15]
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, phosphine ligand, and base.
-
Add the 4,8-dichloroquinoline (1.0 eq) and the amine (1.0-1.2 eq).[16]
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 70-100 °C) for the specified time (e.g., 12-24 h).[1]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[1]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by column chromatography.[1]
Protocol 4: Synthesis of 4-Alkoxyquinolines
The SNAr reaction can also be effectively applied to the synthesis of 4-alkoxyquinolines using alcohol nucleophiles.
Materials:
-
4-chloroquinoline derivative
-
Alcohol or phenol
-
Base (e.g., NaH, K₂CO₃)[17]
-
Solvent (e.g., DMF, Acetonitrile)[18]
Procedure:
-
To a suspension of the base (1.5 eq) in the chosen solvent, add the alcohol or phenol (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of the 4-chloroquinoline (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature or heat as necessary (ultrasound irradiation can also be employed).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparative Analysis of Protocols
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles, providing a comparative overview to guide methodology selection.
| Protocol | Nucleophile Type | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |
| 1 | Primary/Secondary Amines | Conventional Heating | Neat/Ethanol | 80-130 | 1-7 h | Good to Excellent | [2] |
| 2 | Various Amines | Microwave Irradiation | DMSO | 140-180 | 10-30 min | 80-95 | [7] |
| 3 | Sterically Hindered Amines | Pd(dba)₂ / DavePhos | Dioxane | 100 | 12-24 h | 61-79 | [15][16] |
| 4 | Phenols | K₂CO₃ / Microwave | [bmim][PF₆] | N/A | 10 min | 72-82 | [11] |
| 4 | Alcohols | K₂CO₃ / Ultrasound | DMF | N/A | 15 min | 45-84 |
General Workflow Visualization
The overall process from starting materials to the final, characterized product follows a logical sequence of preparation, reaction, and purification.
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[1]
Conclusion
The nucleophilic aromatic substitution of 4-chloroquinolines is a versatile and indispensable reaction for the synthesis of a vast number of pharmacologically relevant molecules.[1] The choice of the synthetic protocol depends on the nature of the nucleophile, the desired scale of the reaction, and the available equipment. Conventional heating methods are straightforward but can require extended reaction times.[8] Microwave-assisted protocols offer a green and efficient alternative, significantly reducing reaction times and often improving yields.[9][11] For challenging substrates, the development of palladium-catalyzed C-N coupling reactions has greatly expanded the scope and utility of this transformation. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can efficiently access a wide array of 4-substituted quinolines for drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Synthesis Methods for Quinoline Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary: The Imperative for Greener Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast number of pharmaceuticals and functional materials.[1][2] Historically, the synthesis of these vital heterocycles has relied on classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][4][5] While effective, these methods often necessitate harsh conditions, including high temperatures, strong acids, and the use of toxic reagents and solvents, leading to significant environmental impact and waste generation.[1][6]
The paradigm is shifting. Green chemistry principles have revolutionized the approach to quinoline synthesis, focusing on methodologies that minimize waste, reduce energy consumption, and utilize less hazardous substances.[6][7] This guide provides an in-depth exploration of field-proven green synthetic strategies, offering detailed protocols and the scientific rationale behind their efficacy. We will delve into energy-efficient techniques like microwave and ultrasound irradiation, atom-economical multicomponent reactions (MCRs), and the application of sustainable catalysts and solvents that are reshaping the landscape of heterocyclic chemistry.[2]
Foundational Green Strategies: A Mechanistic Overview
Adopting a green chemistry approach is not merely about substituting a hazardous solvent; it involves a holistic redesign of the synthetic process. The most impactful green syntheses of quinolines often integrate several core principles.
References
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
An Application Guide to the Microwave-Assisted Synthesis of Quinolines
Prepared by: Gemini, Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development. As a privileged structure, this nitrogen-containing heterocycle is found in a vast array of therapeutic agents, including well-known antimalarials (e.g., chloroquine, quinine), antibacterials, and anticancer drugs.[1][2][3][4][5] The persistent demand for novel quinoline derivatives necessitates synthetic methods that are not only efficient and high-yielding but also aligned with the principles of green chemistry.
Traditional methods for quinoline synthesis, while foundational, often require harsh reaction conditions, prolonged heating times, and the use of hazardous reagents, leading to significant energy consumption and waste generation.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to overcome these limitations.[7] By utilizing microwave energy, chemists can drive reactions to completion in a fraction of the time required by conventional heating, often with improved yields and cleaner reaction profiles.[1][6][8][9][10] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, protocols, and best practices for the microwave-assisted synthesis of quinoline compounds.
Part 1: The Engine of Acceleration - Understanding Microwave Heating
Unlike conventional heating methods that rely on the slow transfer of thermal energy via conduction and convection from an external source, microwave synthesis utilizes a fundamentally different mechanism: direct dielectric heating.[8][11] This process involves the direct coupling of microwave energy with polar molecules within the reaction mixture, leading to rapid and uniform heating throughout the bulk of the material.[8][12] This molecular-level heating is primarily driven by two phenomena: Dipolar Polarization and Ionic Conduction.[8][11][12][13][14]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, which manifests as intense heat.[8][12]
-
Ionic Conduction: If dissolved ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[8][11][14]
This direct energy transfer is the primary reason for the dramatic rate accelerations observed in microwave chemistry, allowing reactions to reach target temperatures in seconds to minutes.
The Causality of Experimental Choices: Selecting Key Parameters
The success of a microwave-assisted synthesis is critically dependent on the careful selection of experimental parameters. Understanding the role of each parameter allows for the rational design and optimization of protocols.
A. Solvent Selection: The Dielectric Key
The choice of solvent is paramount in MAOS. A solvent's ability to absorb and convert microwave energy into heat is quantified by its dissipation factor, or loss tangent (tan δ).[10] Solvents are generally classified as:
-
High Absorbers (tan δ > 0.5): Heat extremely rapidly (e.g., ethanol, DMSO, ethylene glycol).[15][16]
-
Medium Absorbers (tan δ 0.1 - 0.5): Heat efficiently but more slowly (e.g., water, DMF, acetonitrile).[16][17]
-
Low Absorbers (tan δ < 0.1): Are largely transparent to microwaves and heat poorly (e.g., hexane, toluene, dioxane).[17]
For non-polar solvents, a polar co-solvent or an ionic liquid can be added to facilitate energy absorption.[10][17] Furthermore, dedicated microwave reactors utilize sealed vessels, which allows the reaction to be heated far above the solvent's atmospheric boiling point, creating high-pressure conditions that can further accelerate reaction rates.[9][16]
Table 1: Properties of Common Solvents for Microwave Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Loss Tangent (tan δ) | Microwave Absorption |
|---|---|---|---|---|
| Ethanol | 78 | 24.3 | 0.941 | High |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 0.161 | Medium |
| Acetonitrile | 82 | 37.5 | 0.062 | Medium |
| Water | 100 | 80.4 | 0.123 | Medium |
| Toluene | 111 | 2.38 | 0.040 | Low |
| Dioxane | 101 | 2.21 | 0.050 | Low |
| Ethylene Glycol | 197 | 37.0 | 1.350 | High |
Data compiled from various sources.[15][16][17]
B. Catalyst Choice: Homogeneous vs. Heterogeneous
Microwave irradiation can enhance both homogeneous and heterogeneous catalytic systems.[1]
-
Homogeneous catalysts (e.g., Brønsted or Lewis acids like p-TsOH, InCl₃) are dissolved in the reaction medium, providing excellent contact with reactants.[4][18][19]
-
Heterogeneous catalysts (e.g., solid-supported acids like montmorillonite K-10, zeolites, or functionalized silica) offer the significant advantage of easy separation and recyclability, aligning with green chemistry principles.[4][18] Microwave heating can be particularly effective with heterogeneous catalysts by creating localized "hot spots" on the catalyst surface, further enhancing activity.
Part 2: Field-Proven Protocols for Quinoline Synthesis
Several classical named reactions for quinoline synthesis have been successfully adapted and optimized for microwave conditions. The following protocols are presented as self-validating systems, including reaction setup, workup, and expected outcomes.
Protocol: Microwave-Enhanced Friedländer Annulation
The Friedländer synthesis is a convergent and straightforward method for producing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-keto ester).[20] Microwave irradiation dramatically accelerates this reaction, often reducing reaction times from many hours to mere minutes.[21][22][23]
General Reaction Scheme:
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. namibian-studies.com [namibian-studies.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. bspublications.net [bspublications.net]
- 11. ijnrd.org [ijnrd.org]
- 12. mdpi.com [mdpi.com]
- 13. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Choice for Microwave Synthesis [cem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 23. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the HPLC Analysis of Quinoline Alkaloids
An Application Guide by Gemini Scientific
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline alkaloids represent a diverse and pharmacologically significant class of natural products, with prominent members like quinine and camptothecin serving as cornerstone drugs in medicine.[1] Their structural complexity, varied polarity, and potential for stereoisomerism present unique analytical challenges. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the separation, identification, and quantification of these compounds. This guide provides a detailed exploration of HPLC method development for quinoline alkaloid analysis, from foundational principles and sample preparation to advanced protocols for reversed-phase, HILIC, and chiral separations. It is designed to equip researchers with the expertise to develop robust, reliable, and validated analytical methods suitable for natural product discovery, pharmaceutical quality control, and metabolic studies.
The World of Quinoline Alkaloids: A Primer
Quinoline alkaloids are a class of heterocyclic aromatic compounds derived from the quinoline scaffold.[2] This core structure, a fusion of a benzene and a pyridine ring, is the foundation for a vast array of natural and synthetic molecules.
-
Natural Occurrence : These alkaloids are predominantly found in plant families such as Rubiaceae (e.g., Cinchona species, the source of quinine) and Rutaceae.[3] However, they have also been isolated from microorganisms and animals.[3]
-
Pharmacological Significance : The biological activities of quinoline alkaloids are extensive and impactful.[1] They include:
-
Antimalarial: Quinine and its stereoisomer quinidine were the first effective treatments for malaria.[3]
-
Anticancer: Camptothecin, from Camptotheca acuminata, is a potent topoisomerase I inhibitor and a precursor for several clinical anticancer drugs.[1]
-
Anti-inflammatory, Antiviral, and Antibacterial properties.
-
-
Analytical Challenges : The structural diversity of quinoline alkaloids necessitates versatile analytical strategies. Key challenges include resolving closely related structures, separating polar metabolites from nonpolar parent compounds, and isolating specific stereoisomers, as different enantiomers can have vastly different biological effects.[4][5]
Core Principles for HPLC-Based Alkaloid Separation
HPLC is the method of choice for analyzing alkaloids due to its high resolution, sensitivity, speed, and the reusability of its columns.[6] The separation is governed by the distribution of the analyte between a stationary phase (the column) and a mobile phase (the solvent). The key to a successful method lies in understanding and manipulating the interactions between the analyte and these two phases.
The Strategic Choice of Stationary Phase
The column is the heart of the separation. For quinoline alkaloids, three main types of chromatography are employed:
-
Reversed-Phase (RP) Chromatography : This is the most common and versatile mode. It uses a nonpolar stationary phase (typically C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] Nonpolar compounds are retained longer. Since most alkaloids are basic, peak tailing can occur due to interactions with residual silanol groups on the silica surface.[8] This is often mitigated by using a low pH mobile phase or end-capped columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is ideal for highly polar compounds that show little or no retention in reversed-phase.[9][10] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer. A water-enriched layer forms on the stationary phase, and analytes partition into this layer, with more polar compounds being retained longer.[11]
-
Chiral Chromatography : Many quinoline alkaloids, such as quinine and quinidine, possess chiral centers.[12] Since enantiomers can have different pharmacological activities, their separation is often a regulatory requirement.[5] This is achieved using Chiral Stationary Phases (CSPs) that create diastereomeric complexes with the enantiomers, allowing them to be separated. Polysaccharide-based (e.g., cellulose, amylose) and Cinchona alkaloid-based CSPs are common choices.[4][13]
Mobile Phase: The Engine of Selectivity
The mobile phase composition is the most easily adjusted parameter to optimize separation.
-
Organic Modifier : Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The ratio of organic solvent to water determines the retention time in RP-HPLC.[14]
-
pH Control : Quinoline alkaloids are basic. Controlling the pH of the mobile phase is critical. An acidic mobile phase (e.g., using formic acid, trifluoroacetic acid, or a phosphate buffer at pH < 3) ensures the alkaloids are in their protonated, ionized form.[14] This improves peak shape and solubility in the mobile phase. Conversely, a basic mobile phase (e.g., using ammonium formate at pH > 8) can be used with pH-stable columns to analyze the neutral form.[7]
-
Additives and Buffers : Buffers (e.g., formate, acetate, phosphate) are used to maintain a constant pH.[15] Additives like triethylamine can be used to block active silanol sites on the column, reducing peak tailing.[16]
Sample Preparation: The Critical First Step
Proper sample preparation is essential to ensure method robustness, protect the HPLC system, and obtain accurate results. The goal is to extract the target alkaloids from the sample matrix (e.g., plant tissue, biological fluid) and remove interfering substances.[17]
Caption: General workflow for preparing alkaloid samples for HPLC analysis.
Protocol 1: Acid-Base Solid-Liquid Extraction from Plant Material
This protocol leverages the pH-dependent solubility of alkaloids to achieve selective extraction.
-
Grinding : Pulverize dried plant material (e.g., Cinchona bark) to a fine powder to maximize surface area.[17]
-
Acidification : Macerate 10 g of the powdered material in 100 mL of 0.1 M HCl. The acidic solution protonates the alkaloids, rendering them water-soluble. Stir for 1-2 hours.[18]
-
Filtration : Filter the mixture to remove solid plant debris.
-
Defatting (Optional) : Extract the acidic aqueous solution with a nonpolar solvent like hexane or dichloromethane to remove lipids and other nonpolar impurities. Discard the organic layer.[18]
-
Basification : Adjust the pH of the aqueous solution to 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[19]
-
Extraction : Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate or chloroform) and shaking vigorously. Allow the layers to separate.[20]
-
Collection : Collect the organic layer containing the alkaloids. Repeat the extraction 2-3 times for exhaustive recovery.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Reconstitution : Dissolve the dried extract in a known volume of the initial HPLC mobile phase for injection.
HPLC Protocols and Methodologies
Protocol 2: General Purpose RP-HPLC Method for Alkaloid Profiling
This method is a robust starting point for separating a mixture of quinoline alkaloids of varying polarities.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard workhorse column providing good resolution for a wide range of compounds.[21] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure good peak shape for basic alkaloids.[14] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency and elution strength. |
| Gradient Program | 10% to 70% B over 20 min | A broad gradient to elute compounds with a wide range of polarities. |
| 70% to 95% B over 2 min | Washes strongly retained compounds from the column. | |
| Hold at 95% B for 3 min | Ensures column is clean. | |
| 95% to 10% B over 1 min | Returns to initial conditions. | |
| Hold at 10% B for 4 min | Column re-equilibration. | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | |
| Detection | DAD/UV at 254 nm and 330 nm | 254 nm is a general wavelength for aromatic compounds; others can be selected based on analyte spectra. |
Protocol 3: Chiral Separation of Quinine and Quinidine
This method demonstrates the separation of diastereomers, a common task in pharmaceutical analysis.
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | A polysaccharide-based CSP known for resolving Cinchona alkaloids.[4] |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase eluent for this type of CSP. Diethylamine is a basic modifier that improves peak shape.[4] |
| Mode | Isocratic | Isocratic elution is often sufficient for separating a pair of enantiomers/diastereomers. |
| Flow Rate | 0.8 mL/min | |
| Column Temp. | 25 °C | |
| Injection Volume | 5 µL | |
| Detection | UV at 230 nm |
Method Validation: Ensuring Trustworthy Data
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[22] Validation is a regulatory requirement in the pharmaceutical industry and is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[23][24]
Caption: Key parameters in an HPLC method validation workflow as per ICH Q2(R2).
Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[6] | Peak purity analysis (via DAD or MS) should pass. No co-elution at the analyte's retention time. |
| Linearity | The ability to obtain test results directly proportional to the concentration of the analyte.[6] | Correlation coefficient (r²) ≥ 0.999.[7] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[22] | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies.[23] | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.[7] | Relative Standard Deviation (RSD) ≤ 2.0%.[7][23] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7] | Typically Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are slightly varied. |
Advanced Detection: Coupling HPLC with Mass Spectrometry
While UV detection is robust and widely used, coupling HPLC with a mass spectrometer (HPLC-MS) provides a higher level of information.
-
High Specificity and Sensitivity : MS detects compounds based on their mass-to-charge ratio (m/z), providing much higher specificity than UV detection.
-
Structural Elucidation : Tandem MS (MS/MS) experiments can fragment ions to reveal structural information, which is invaluable for identifying unknown alkaloids in complex mixtures.[25][26] The fragmentation patterns can help distinguish between isomers.[27][28]
-
Peak Purity Confirmation : MS can confirm if a single chromatographic peak corresponds to a single compound.
Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of alkaloids, as it is a soft ionization technique well-suited for these polar, basic molecules.
Conclusion
The analysis of quinoline alkaloids by HPLC is a powerful and adaptable field. A successful analysis hinges on a systematic approach to method development, beginning with a thorough understanding of the analyte's chemistry and the separation principles of different chromatographic modes. Reversed-phase HPLC remains the primary tool, but HILIC and chiral chromatography are indispensable for tackling the full spectrum of alkaloid polarity and stereochemistry. Rigorous sample preparation and a comprehensive method validation strategy based on ICH guidelines are non-negotiable for producing data that is accurate, reliable, and scientifically sound.[22][23] The integration of mass spectrometry further elevates the analytical capability, enabling confident identification and structural characterization. This guide provides the foundational protocols and theoretical understanding to empower scientists in their research and development endeavors involving these vital natural products.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scielo.br [scielo.br]
- 20. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. database.ich.org [database.ich.org]
- 25. research.monash.edu [research.monash.edu]
- 26. researchgate.net [researchgate.net]
- 27. merckmillipore.com [merckmillipore.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Direct Halogenation of Quinoline Rings
Welcome to the Technical Support Center for the direct halogenation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the direct electrophilic halogenation of an unsubstituted quinoline ring?
A1: The main challenges are threefold:
-
Poor Regioselectivity: Direct halogenation typically results in a mixture of products, which can be difficult to control and separate.[1] The reaction preferentially occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring.[1]
-
Risk of Over-halogenation: Especially with activated quinoline substrates, the reaction can be difficult to stop at mono-substitution, leading to di- or poly-halogenated byproducts.[1]
-
Harsh Reaction Conditions: The relative deactivation of the quinoline system compared to benzene often necessitates forcing conditions (e.g., strong acids, high temperatures), which can lead to starting material degradation or the formation of tar-like impurities.[1][2]
Q2: Which positions on the quinoline ring are most susceptible to electrophilic halogenation and why?
A2: In electrophilic aromatic substitution, the C-5 and C-8 positions on the carbocyclic (benzene) ring are the most reactive.[1] This is because the cationic intermediates (Wheland intermediates) formed during the substitution at these positions are more stable due to resonance, allowing the positive charge to be delocalized without involving the electronegative nitrogen atom in a positive charge-bearing resonance structure.[1]
Q3: Is it possible to achieve direct halogenation on the pyridine ring (e.g., at C-3 or C-6)?
A3: Direct electrophilic halogenation on the electron-deficient pyridine ring is challenging but possible under specific conditions.
-
For C-3 Halogenation: This often requires a different reaction mechanism. For instance, high-temperature, gas-phase bromination can yield 3-bromoquinoline, likely proceeding through a radical pathway.[3] Other methods involve the electrophilic cyclization of N-(2-alkynyl)anilines.[4]
-
For C-6 Halogenation: Synthesis of 6-bromoquinoline often relies on constructing the ring from a pre-brominated starting material, such as the Skraup synthesis using 4-bromoaniline.[5][6]
-
Altering Electronics: Halogenation can be directed to the pyridine ring by forming the quinoline hydrochloride salt, which further deactivates the carbocyclic ring.[1][7]
Q4: What are some common reagents used for the direct halogenation of quinolines?
A4: The choice of reagent is critical for controlling reactivity and selectivity.
-
Molecular Halogens (Br₂, Cl₂): These are aggressive and can lead to over-halogenation but are effective.[1][8] Their reactivity can be tempered by controlling temperature and solvent.
-
N-Halosuccinimides (NBS, NCS, NIS): Widely used for milder halogenations, they provide a low, steady concentration of the halogen, which can improve control and selectivity.[1][8][9]
-
Trihaloisocyanuric Acids (TCCA, TBCA): These reagents are inexpensive, atom-economical, and serve as effective halogen sources for metal-free, regioselective halogenations under mild conditions.[1][10][11]
Troubleshooting & Optimization
This section provides solutions to common problems encountered during the direct halogenation of the quinoline ring.
Problem 1: Poor Regioselectivity – Mixture of 5- and 8- Isomers
Cause & Explanation: The electronic preference for C-5 and C-8 substitution is fundamentally strong, and the energy difference between the two pathways is often small, leading to isomer mixtures. The exact ratio can be highly sensitive to steric hindrance from existing substituents and subtle changes in reaction conditions.
Solutions & Protocols:
-
Leverage Steric Hindrance: If your quinoline has a substituent at C-8, this will sterically hinder attack at that position, favoring C-5 halogenation.
-
Utilize a Directing Group Strategy: For predictable and high-yield C-5 halogenation, the use of an 8-amido directing group is a state-of-the-art strategy. The directing group chelates to a catalyst or modifies the electronic structure to direct the halogen to the C-5 position with exceptional regioselectivity.[10][12][13] This approach often works under mild, metal-free conditions.[11][14]
Experimental Protocol 1: Metal-Free, Regioselective C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol is adapted from Motati, D. R., et al. (2018), Chemical Science.[1][11]
-
Setup: In a standard reaction vessel, dissolve N-(quinolin-8-yl)acetamide (0.4 mmol) in acetonitrile (3 mL).
-
Reagent Addition: Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature in an open-air atmosphere for 15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.
Problem 2: Low Yields and Significant Byproduct/Tar Formation
Cause & Explanation: This issue is common when harsh conditions (e.g., neat sulfuric acid, high temperatures) are employed. The strongly acidic environment and oxidizing nature of many halogenation reactions can cause polymerization and degradation of the sensitive quinoline ring system, leading to the formation of intractable tars.[2]
Solutions & Protocols:
-
Lower the Reaction Temperature: Many halogenation reactions are exothermic. Running the reaction at 0 °C or even lower can significantly reduce the rate of side reactions.
-
Switch to a Milder Reagent: Replace aggressive reagents like Br₂/H₂SO₄ with NBS or TCCA in an appropriate organic solvent like acetonitrile or dichloromethane.[1][8]
-
Control Reagent Addition: Add the halogenating agent slowly or portion-wise to the reaction mixture to maintain better control over the reaction temperature and concentration.
-
Use a Moderator in Skraup-type Syntheses: If you are constructing the ring via a Skraup synthesis, the reaction is notoriously exothermic. Adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[2]
Data Summary: Comparison of Brominating Agents
| Reagent | Typical Conditions | Target Position(s) | Common Issues & Mitigation |
| Br₂ in H₂SO₄ | Concentrated H₂SO₄, 75 °C | 5- and 8- | Vigorous reaction, tar formation. Mitigate by controlling temperature.[15] |
| NBS | CH₂Cl₂, TFA, 0 °C to RT | 5- and 8- | Milder, but can still lead to mixtures. Control stoichiometry carefully.[16] |
| TBCA | Acetonitrile, RT | C-5 (with 8-amido DG) | Highly regioselective, mild. Requires directing group for selectivity.[11] |
Problem 3: Reaction is Uncontrollable or Too Vigorous
Cause & Explanation: Highly activated quinoline substrates (e.g., those with hydroxyl or methoxy groups) are electron-rich and react very rapidly and exothermically with electrophilic halogens.[1] The reaction can quickly run out of control, leading to over-halogenation and decomposition.
Solutions & Protocols:
-
High Dilution: Running the reaction in a larger volume of solvent helps to dissipate the heat generated.
-
Controlled Addition at Low Temperature: Use a syringe pump for slow, continuous addition of the halogenating agent to a cooled (e.g., -78 °C, dry ice/acetone bath) solution of the substrate.
-
Reverse Addition: Add the substrate solution slowly to the halogenating agent's solution to ensure the substrate is never in excess, which can sometimes help control polymerization.
Experimental Protocol 2: Controlled Bromination of 8-Methoxyquinoline
This protocol is adapted from Ökten, S., et al. (2016), Organic Communications.[1][17]
-
Setup: Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask equipped with a dropping funnel. Place the flask in an ice bath (0 °C).
-
Reagent Preparation: Prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform.
-
Slow Addition: Add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over 10-15 minutes in the dark.
-
Reaction: Allow the mixture to stir at ambient temperature for 2 days, keeping it protected from light.
-
Work-up: Wash the organic layer with a 5% aqueous NaHCO₃ solution and dry over Na₂SO₄.
-
Purification: Evaporate the solvent and purify the residue by column chromatography to isolate the brominated product(s).
Visual Guides
Mechanism: Electrophilic Substitution on Quinoline
Caption: Electrophilic substitution mechanism for quinoline halogenation.
Workflow: Troubleshooting Quinoline Halogenation
Caption: Workflow for troubleshooting direct quinoline halogenation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 14. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chembk.com [chembk.com]
- 17. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of Crude 4-Bromo-7-chloro-2,8-dimethylquinoline
Welcome to the technical support center for the purification of 4-Bromo-7-chloro-2,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with purifying this poly-halogenated heterocyclic compound. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue after synthesis. What are the likely impurities?
A1: The Combes synthesis is a common route for this type of quinoline.[1][2] Potential impurities originating from this pathway include unreacted starting materials such as the parent aniline and the β-diketone, as well as polymeric tars formed under the acidic and high-temperature conditions of the reaction.[3] Side-reactions can also lead to regioisomers or partially halogenated species.[2]
Q2: I'm observing significant streaking (tailing) of my compound on a silica gel TLC plate. What is the cause and how can I fix it?
A2: This is a classic issue when dealing with basic nitrogen-containing heterocycles like quinolines on standard silica gel.[4][5] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.[4] To mitigate this, you can add a basic modifier like triethylamine (0.5-2%) to your eluent system.[4] This will neutralize the acidic sites on the silica, resulting in sharper spots and better separation.
Q3: My compound seems to be decomposing during column chromatography on silica gel. What are my options?
A3: Decomposition on acidic silica gel is a significant risk for some quinoline derivatives.[4] If adding a basic modifier to the eluent is insufficient, consider switching to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[6] For particularly sensitive compounds, reversed-phase (C18) chromatography can also be an effective strategy to avoid decomposition.[4]
Q4: I've successfully recrystallized my product, but it's still colored (yellowish/brown). How can I obtain a colorless product?
A4: The color is likely due to high molecular weight, conjugated impurities or oxidation byproducts.[7] These can often be removed by treating a solution of your crude product with activated charcoal.[8] The charcoal adsorbs these colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize. Use charcoal judiciously, as excessive amounts can lead to a loss of your desired product.[7]
Troubleshooting Purification Workflows
This section provides a logical flow for addressing common purification challenges with this compound.
Diagram: Troubleshooting Purification of this compound
Caption: A decision-making workflow for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds and should be the first choice if your crude product is a solid or can be induced to solidify.[6]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate). An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the compound completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[8] Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Product "Oils Out" | The solution is too concentrated, or the cooling is too rapid. | Re-heat the solution, add a small amount of additional hot solvent to dissolve the oil, and allow it to cool more slowly.[6] |
| No Crystals Form | The solution is too dilute, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a "seed" crystal of pure product. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[6] |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor (the remaining solution after filtration) and cool again to obtain a second crop of crystals. Note that the second crop may be less pure.[6] |
Protocol 2: Flash Column Chromatography
If recrystallization is ineffective or the crude product is an intractable oil, flash column chromatography is the next logical step.
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the solvent system to prevent streaking.[4] Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully apply it to the top of the column.
-
Dry Loading: If the compound is not very soluble, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the column.
-
-
Elution: Begin eluting with the solvent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Streaking/Tailing | Strong interaction between the basic quinoline and acidic silica. | Ensure 0.5-2% triethylamine is present in your eluent system.[4] |
| Decomposition | The compound is unstable on acidic silica gel. | Switch to a neutral or basic alumina stationary phase. Alternatively, consider reversed-phase (C18) chromatography.[4] |
| Poor Separation of Impurities | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, replace ethyl acetate with acetone or use a toluene/ethyl acetate mixture. A slower, shallower gradient during elution can also improve resolution. |
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. High-field ¹H NMR spectroscopy is a powerful tool for this.[9][10] The absence of impurity signals and the correct integration of the aromatic and methyl protons can confirm the purity of the compound.
References
- 1. iipseries.org [iipseries.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in quinoline synthesis. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with managing exothermic reactions during these procedures. The following information is curated to ensure scientific integrity, drawing from established protocols and safety literature to provide a self-validating system for your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is exhibiting a violent, runaway reaction. What are the immediate steps to control it, and what preventative measures can I implement for future experiments?
A1: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2] Immediate control of a runaway reaction is critical for laboratory safety.
Immediate Corrective Actions:
-
Emergency Cooling: If it is safe to do so, immediately immerse the reaction flask in a pre-prepared ice-water or dry ice/acetone bath to rapidly reduce the internal temperature.
-
Cease Reagent Addition: If reagents are being added, stop the addition immediately.
-
Ensure Adequate Ventilation: Work in a well-ventilated fume hood with the sash at the lowest practical height.
Preventative Measures and Best Practices:
-
Use of a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent by extending the reaction over a longer period.[1][3] Boric acid can also be employed for this purpose.[3]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling and stirring to dissipate the heat generated.
-
Gradual Heating: The reaction should be initiated with gentle heating. Once the exotherm begins, the external heat source should be removed, allowing the reaction's own heat to sustain it. Heat should only be reapplied after the initial vigorous phase has subsided.
-
Efficient Stirring: Robust mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
Q2: I am observing significant tar and polymer formation in my Doebner-von Miller reaction, leading to low yields. What is the cause, and how can I mitigate this?
A2: Tar and polymer formation is a common side reaction in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4]
Causality and Mitigation Strategies:
-
Polymerization of Carbonyl Compounds: Strong acidic conditions promote the self-condensation of the α,β-unsaturated carbonyl compound. To minimize this, consider the following:
-
Slow Reagent Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration at any given time, thus favoring the desired reaction with the aniline over self-polymerization.[4]
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which can help to control its concentration. This variation is often referred to as the Beyer method.[5]
-
-
Temperature Control: Excessive heat can accelerate polymerization. Maintain the reaction at the lowest effective temperature that allows for a reasonable reaction rate.
-
Catalyst Optimization: While an acid catalyst is necessary, the choice and concentration can significantly impact side reactions. Consider screening different Brønsted and Lewis acids to find an optimal balance between reaction rate and byproduct formation.[5]
Q3: How does the exothermicity of the Skraup and Doebner-von Miller syntheses compare to other common quinoline syntheses like the Combes and Friedländer methods?
A3: The Skraup and Doebner-von Miller reactions are generally considered to be significantly more exothermic and prone to runaway conditions than the Combes and Friedländer syntheses.
-
Skraup and Doebner-von Miller: These reactions involve the dehydration of glycerol to the highly reactive and volatile acrolein (in the Skraup synthesis) or the use of other α,β-unsaturated carbonyls under strongly acidic and oxidizing conditions, leading to a highly exothermic process.[3][5]
-
Combes Synthesis: This method involves the acid-catalyzed cyclization of a β-amino enone, formed from the condensation of an aniline and a β-diketone. While it requires heating, it is generally a more controlled reaction.[6]
-
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by acids or bases and often proceeds under milder conditions, with some variations even running at room temperature.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Sudden and Uncontrolled Temperature Spike (Runaway Reaction) | Highly exothermic nature of the Skraup or Doebner-von Miller reaction. Insufficient cooling or stirring. Rapid addition of reagents. | Immediately implement emergency cooling procedures. For future reactions, add a moderator like FeSO₄, ensure slow and controlled addition of acid with external cooling, and use robust mechanical stirring.[1][3] |
| Excessive Tar/Polymer Formation | Polymerization of acrolein or other α,β-unsaturated carbonyls. High reaction temperature. | Add the carbonyl compound slowly. Consider in situ generation. Optimize the reaction temperature to the lowest effective level.[4] |
| Low Yield of Desired Quinoline Product | Incomplete reaction. Degradation of product under harsh conditions. Competing side reactions. | Ensure sufficient reaction time and optimal temperature. Monitor reaction progress via TLC or LC-MS. Purify the product promptly after work-up to minimize degradation. |
| Difficulty in Isolating Product from Tarry Residue | High viscosity of the reaction mixture. Co-precipitation of product with polymers. | After neutralization, consider steam distillation for volatile quinolines. For solid products, trituration with a suitable non-polar solvent may help to extract the desired compound from the tar. |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate as a moderator to control the exotherm.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Reagent Charging: To the flask, add aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (2.5 eq) through the dropping funnel. Maintain a controlled rate of addition and use an ice bath to keep the temperature below 120°C.
-
Reaction Initiation: After the acid addition is complete, gently heat the mixture to initiate the reaction. A noticeable exotherm should occur.
-
Reflux: Once the initial exotherm subsides, heat the mixture to reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution while cooling. The quinoline can then be isolated by steam distillation or solvent extraction.
Caption: Workflow for a moderated Skraup synthesis of quinoline.
The Role of Ferrous Sulfate: A Deeper Look
While often described simply as an "oxygen carrier," the role of ferrous sulfate (FeSO₄) in moderating the Skraup synthesis is more nuanced. The strong oxidizing agent in the reaction (e.g., nitrobenzene) is responsible for the final aromatization of the dihydroquinoline intermediate. Ferrous sulfate is believed to facilitate this oxidation in a more controlled manner. The Fe(II) ions can be oxidized to Fe(III) by the nitrobenzene, and the Fe(III) then acts as a milder oxidizing agent for the dihydroquinoline. The resulting Fe(II) can then be re-oxidized by nitrobenzene, establishing a catalytic cycle. This moderated oxidation process helps to control the overall rate of the highly exothermic reaction, preventing a dangerous thermal runaway.
Caption: Catalytic cycle of ferrous sulfate in the Skraup synthesis.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. icheme.org [icheme.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Side Product Analysis in the Synthesis of Polysubstituted Quinolines
Welcome to the Technical Support Center dedicated to navigating the complexities of polysubstituted quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to the common challenge of side product formation. Our goal is to empower you with the expertise to optimize your synthetic routes, leading to higher yields and purer compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side products I should expect in classical quinoline syntheses?
The nature of side products is intrinsically linked to the specific named reaction employed. Here's a breakdown of common impurities you might encounter:
-
Skraup and Doebner-von Miller Reactions: The most significant issue in these syntheses is the formation of tars and polymers .[1][2] This arises from the acid-catalyzed polymerization of acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds under the strongly acidic and high-temperature conditions required for these reactions.[2][3]
-
Friedländer Synthesis: A frequent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly when using basic catalysts.[2][4] This leads to the formation of α,β-unsaturated ketones and related impurities. Additionally, decomposition of the o-aminoaryl aldehyde or ketone starting materials can occur under harsh conditions.[4]
-
Combes Synthesis: A primary challenge in the Combes synthesis is the potential for the formation of undesired regioisomers when employing unsymmetrical β-diketones.[2][5] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[5]
Q2: My reaction has turned into a thick, dark tar. What is causing this and how can I prevent it?
Tar formation is a common problem, especially in the Skraup and Doebner-von Miller syntheses.[1][3]
Causality: This is primarily due to the acid-catalyzed polymerization of the highly reactive α,β-unsaturated carbonyl intermediates.[1][3] High reaction temperatures and concentrated acid catalysts accelerate these undesired polymerization pathways.
Preventative Measures:
-
Temperature Control: Careful and controlled heating is crucial. Avoid localized overheating by ensuring efficient stirring.
-
Moderating Agents: In the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the notoriously exothermic reaction.[3][6]
-
Slow Addition of Reagents: Slowly adding the α,β-unsaturated carbonyl compound or generating it in situ can help to maintain a low concentration of the reactive intermediate, thus minimizing polymerization.[1]
-
Two-Phase Solvent System: For the Doebner-von Miller reaction, employing a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most likely to occur.[3]
Q3: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with my target quinoline. What could be the issue?
This common scenario often points to the formation of an unexpected isomer.
Causality:
-
Regioisomer Formation: In syntheses like the Friedländer and Combes, using unsymmetrical ketones or β-diketones can lead to the formation of two or more regioisomers.[4][5][6] The site of cyclization is determined by a delicate balance of steric and electronic factors.
-
Substrate-Specific Byproducts: The electronic nature of your aniline can also lead to unexpected cyclization pathways. For instance, certain electron-rich anilines might favor alternative ring-closing reactions.[1]
Troubleshooting and Identification:
A thorough characterization using a suite of analytical techniques is essential to identify the unexpected product.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for establishing the connectivity of your molecule and unambiguously determining the substitution pattern on the quinoline core.[7]
-
Mass Spectrometry: While the mass may be correct, high-resolution mass spectrometry (HRMS) can provide the exact elemental composition to confirm the molecular formula.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the definitive structural proof.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Polysubstituted Quinoline
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials and a low conversion to the desired product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Verify the activity of your catalyst. For Lewis acids, ensure anhydrous conditions. Consider screening a panel of both Brønsted and Lewis acid catalysts to find the optimal promoter for your specific substrate combination.[6] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some quinoline syntheses require high temperatures to drive the cyclization, while others may benefit from lower temperatures to prevent side product formation.[6] Monitor the reaction progress at different temperatures using TLC or LC-MS. |
| Sub-optimal Reagent Stoichiometry | Ensure the correct molar ratios of your reactants. For instance, in some cases, a slight excess of one of the carbonyl components may be beneficial.[6] |
| Deactivated Anilines | Anilines bearing electron-withdrawing groups can be significantly less reactive.[6] For these substrates, more forcing reaction conditions (higher temperature, stronger acid catalyst) or the use of microwave irradiation may be necessary to achieve a reasonable yield. |
Problem 2: Formation of a Mixture of Regioisomers
Symptoms: NMR analysis of the purified product indicates the presence of more than one quinoline isomer.
| Possible Cause | Troubleshooting Steps |
| Use of Unsymmetrical Ketones or β-Diketones | The reaction of a 2-aminoaryl aldehyde/ketone with an unsymmetrical ketone (in the Friedländer synthesis) or an unsymmetrical β-diketone (in the Combes synthesis) can lead to two different regioisomers.[5][6] |
| Controlling Regioselectivity | Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over the other. A systematic screen of different acid and base catalysts is recommended. Substrate Modification: Introducing directing groups on the reactants can steer the reaction towards the desired isomer. Reaction Condition Optimization: Systematically vary the solvent, temperature, and reaction time, as these parameters can influence the kinetic vs. thermodynamic product distribution.[6] |
Analytical Workflows for Side Product Identification
A systematic approach is crucial for the successful identification of side products. The following workflow outlines the key steps:
Caption: Workflow for side product identification.
Experimental Protocol: HPLC-UV Analysis of a Quinoline Reaction Mixture
This protocol provides a general method for the analysis of a crude quinoline synthesis reaction mixture to assess purity and identify the number of components.
Objective: To separate and quantify the components of a crude reaction mixture from a quinoline synthesis.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of the crude reaction mixture
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
HPLC-UV Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Detection Wavelength: 225 nm is a good starting point for many quinoline derivatives.[8] It is advisable to run a UV scan of the main product to determine its absorbance maximum for optimal sensitivity.
-
Analysis: Run the sample and analyze the resulting chromatogram to determine the number of peaks (components) and their relative peak areas, which gives an indication of the purity.
-
Mechanistic Insights into Side Product Formation
Understanding the underlying reaction mechanisms is key to predicting and mitigating the formation of unwanted side products.
Friedländer Synthesis: Aldol Condensation vs. Quinoline Formation
Caption: Competing pathways in the Friedländer synthesis.
In the Friedländer synthesis, the ketone with an α-methylene group can either undergo a desired cross-aldol condensation with the o-aminoaryl ketone, leading to the quinoline product, or an undesired self-aldol condensation, resulting in an α,β-unsaturated ketone side product.[2][4] The balance between these two pathways can be influenced by the reaction conditions. For instance, using milder reaction conditions can favor the desired cross-condensation.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for Gould-Jacobs reaction
Welcome to the comprehensive troubleshooting guide for the Gould-Jacobs reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis. Here, we address common experimental challenges with in-depth scientific explanations and actionable protocols to enhance your reaction outcomes.
Troubleshooting Guide
This section provides answers to specific problems you may encounter during the Gould-Jacobs reaction, offering insights into the underlying causes and practical solutions.
Q1: Why is the initial condensation of my aniline and malonic ester derivative not proceeding or giving a low yield?
A1: The initial step of the Gould-Jacobs reaction is a nucleophilic substitution of the aniline with an alkoxymethylenemalonic ester, which is a variation of a Michael addition followed by elimination.[1][2] Failure or low yield in this step can often be attributed to several factors:
-
Insufficient Nucleophilicity of the Aniline: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[2]
-
Steric Hindrance: Bulky substituents on the aniline, particularly at the ortho position, can sterically hinder the nucleophilic attack on the malonic ester derivative.
-
Impurities in Starting Materials: Ensure your aniline is pure. Aniline can oxidize and darken on storage, and these impurities can interfere with the reaction.[3] Similarly, the alkoxymethylenemalonate ester should be of high purity.
-
Inadequate Reaction Conditions: While this step is often performed neat, for less reactive anilines, gentle heating (e.g., 80-100 °C) can facilitate the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4][5]
Troubleshooting Workflow for Condensation Issues
Caption: Troubleshooting workflow for incomplete condensation.
Q2: My cyclization step is failing or giving a low yield of the desired 4-hydroxyquinoline. What is going wrong?
A2: The thermal cyclization of the anilidomethylenemalonic ester intermediate is the most demanding step of the Gould-Jacobs reaction, requiring high temperatures (typically >250 °C) for a 6-electron electrocyclization to occur.[6][7] Low yields or failure at this stage are common and can be addressed by considering the following:
-
Insufficient Temperature: This is the most frequent cause of failed cyclization. Traditional methods often employ high-boiling solvents like diphenyl ether or Dowtherm A to reach the necessary temperatures of 250-260 °C.[7] If the temperature is too low, the reaction will not proceed.
-
Reaction Time: While high temperatures are necessary, prolonged heating can lead to product degradation and the formation of tarry by-products.[1][6] A careful balance between temperature and reaction time is crucial. Microwave-assisted synthesis can be highly effective in rapidly reaching the target temperature and reducing the overall reaction time, often leading to improved yields.[8]
-
Choice of Solvent: The use of a high-boiling, inert solvent is critical for conventional heating to ensure a stable and uniform reaction temperature.[6] For solvent-free reactions, precise temperature control is paramount to avoid localized overheating and decomposition.[9]
-
Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may occur at elevated temperatures.
Optimizing the Cyclization Step
| Parameter | Conventional Heating | Microwave-Assisted | Key Considerations |
| Temperature | 250-300 °C | 250-300 °C | Crucial for cyclization; higher temperatures can increase rate but also degradation.[1] |
| Reaction Time | 30-90 minutes | 5-20 minutes | Shorter times at higher temperatures are often optimal.[1] |
| Solvent | Diphenyl ether, Dowtherm A | Often solvent-free | High-boiling, inert solvents are essential for conventional methods.[6] |
Q3: I am observing the formation of multiple products or a mixture of regioisomers. How can I improve the selectivity?
A3: The formation of multiple products can stem from side reactions or issues with regioselectivity.
-
Side Reactions: At the high temperatures required for cyclization, various side reactions can occur, leading to the formation of by-products and tar.[6] Optimizing the temperature and reaction time, as discussed in Q2, is the primary way to minimize these.
-
Regioselectivity: When using an asymmetrically substituted aniline, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors.[6]
-
Steric Effects: Cyclization is generally disfavored at a sterically hindered ortho position.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can direct the cyclization. While a detailed analysis is complex, generally, the cyclization occurs at the more electron-rich and less sterically hindered ortho position. In some cases, achieving high regioselectivity may not be possible, and chromatographic separation of the isomers will be necessary.
-
Q4: The final decarboxylation step is inefficient. How can I ensure complete conversion?
A4: The final step in the synthesis of 4-hydroxyquinolines via the Gould-Jacobs reaction is the decarboxylation of the 4-hydroxyquinoline-3-carboxylic acid intermediate.[2] This is typically achieved by heating the carboxylic acid above its melting point.
-
Insufficient Heating: Ensure the temperature is high enough to induce decarboxylation. This can be monitored by observing the evolution of CO2 gas.
-
Incomplete Hydrolysis: The decarboxylation precursor is the carboxylic acid. If the preceding saponification of the ester is incomplete, the decarboxylation will also be incomplete. Ensure the hydrolysis step has gone to completion before attempting decarboxylation.
Reaction Mechanism Overview
Caption: The multi-step sequence of the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of the Gould-Jacobs reaction?
A: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[4][10] You can track the disappearance of the starting aniline and the formation of the intermediate condensation product. For the cyclization step, you will see the disappearance of the intermediate and the appearance of the cyclized product. Using a co-spot (a lane on the TLC plate where both the starting material and the reaction mixture are spotted) can help in distinguishing between the starting material and the product, especially if they have similar Rf values.[5]
Q: How do I purify the final 4-hydroxyquinoline product?
A: Purification strategies depend on the nature of the product and the impurities. Common methods include:
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is crucial and may require some experimentation.
-
Precipitation and Washing: After the high-temperature cyclization in a solvent like diphenyl ether, the product often precipitates upon cooling. Adding a non-polar solvent like cyclohexane can further induce precipitation. The solid can then be collected by filtration and washed with a non-polar solvent to remove the high-boiling reaction solvent.[7]
-
Column Chromatography: If recrystallization is ineffective or if you have a mixture of regioisomers, silica gel column chromatography can be used for purification.
Q: Can I use microwave irradiation for the Gould-Jacobs reaction?
A: Yes, microwave-assisted synthesis is an excellent alternative to conventional heating for the Gould-Jacobs reaction.[1][8] It offers several advantages, including significantly reduced reaction times, often higher yields, and the ability to perform the reaction solvent-free.[9] The rapid and uniform heating provided by microwaves can efficiently promote the high-temperature cyclization step while minimizing product degradation.[11]
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis of 4-Hydroxyquinoline
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Condensation: In a round-bottom flask, combine aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.). Heat the mixture with stirring at 100-120 °C for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed. Remove the ethanol by-product under reduced pressure.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate). Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. The product may begin to precipitate during this time.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent like cyclohexane to facilitate further precipitation of the product. Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the diphenyl ether.
-
Saponification: Suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux until a clear solution is obtained (indicating complete hydrolysis of the ester).
-
Acidification: Cool the solution and carefully acidify with concentrated hydrochloric acid until no more precipitate forms. Collect the solid 4-hydroxyquinoline-3-carboxylic acid by filtration and wash with cold water.
-
Decarboxylation: Dry the carboxylic acid thoroughly. Place the solid in a flask and heat it above its melting point until the evolution of CO2 ceases. The crude 4-hydroxyquinoline can then be purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
This protocol is adapted from microwave-assisted procedures and offers a more rapid synthesis.[1]
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.2 eq.).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300 °C for 5-15 minutes. The optimal temperature and time should be determined experimentally.
-
Isolation and Purification: After the reaction, cool the vial to room temperature. The product will often precipitate as a solid. Add a small amount of a suitable solvent (e.g., acetonitrile or ethanol) to create a slurry. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. ablelab.eu [ablelab.eu]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Reactions for making widely used aniline compounds break norms of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals who are transitioning their quinoline synthesis from the laboratory bench to pilot plant or industrial scale. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during this critical phase of process development.
Troubleshooting Guide: Common Scale-Up Challenges
I. Skraup Synthesis
The Skraup synthesis is a classic and widely used method for preparing quinolines, but its highly exothermic nature presents significant challenges on a larger scale.[1][2][3]
Issue 1: Runaway Reaction and Poor Thermal Control
-
Question: My Skraup reaction is extremely exothermic and becomes difficult to control in a larger reactor, leading to safety concerns and tar formation. What are the best strategies to manage the reaction's thermal profile?
-
Answer: A runaway Skraup reaction is a primary safety and quality concern during scale-up. The violent exotherm is often due to the rapid, uncontrolled dehydration of glycerol to acrolein and the subsequent condensation reactions.[3][4] Effective thermal management is crucial.
-
Root Causes & Solutions:
-
Inadequate Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
-
Solution: Employ a reactor with a high heat transfer coefficient. Ensure the heating/cooling jacket is properly sized and the thermal fluid is circulating at an optimal rate. For highly energetic reactions, consider a semi-batch process where one of the reactants is added gradually.
-
-
Rapid Reagent Addition: Adding all reactants at once can lead to a sudden and uncontrollable release of energy.[5]
-
Lack of a Moderator: The reaction's vigor can be difficult to tame without a moderating agent.
-
-
Preventative Measures Workflow:
Caption: Workflow for preventing runaway Skraup reactions.
-
Issue 2: Prolific Tar Formation and Low Yields
-
Question: On a larger scale, I'm observing a significant increase in tar formation, which complicates product isolation and drastically reduces my yield. How can I mitigate this?
-
Answer: Tar formation is a classic challenge in the Skraup synthesis, often linked to the polymerization of acrolein or other unsaturated intermediates under harsh acidic and high-temperature conditions.[3][4]
-
Root Causes & Solutions:
-
Localized Overheating: "Hot spots" in the reactor due to poor mixing can accelerate polymerization.
-
Solution: Ensure efficient and robust agitation throughout the reaction. For larger vessels, consider the use of multiple impellers or baffles to improve mixing. Overhead stirrers are generally more effective than magnetic stir bars for larger volumes.[6]
-
-
Excessively High Temperatures: While heat is required, overheating will favor tar formation.[4]
-
Solution: Implement a two-stage temperature profile. An initial, lower temperature phase can help to control the initial exotherm, followed by a period at a higher temperature to drive the reaction to completion.
-
-
Sub-optimal Work-up: The viscous nature of the tar can make product extraction difficult.
-
-
Data Summary: Recommended Solvents for Extraction and Crystallization
-
| Purification Stage | Solvent System | Rationale |
| Extraction after Steam Distillation | Toluene, Diethyl Ether, Dichloromethane | Good solvency for quinoline and immiscible with water. Toluene is often preferred for larger scale due to its higher boiling point and lower volatility. |
| Recrystallization | Ethanol, n-Hexane/Acetone, n-Hexane/Ethyl Acetate | Ethanol is a good starting point for many quinoline derivatives. Mixed solvent systems can be effective for less polar derivatives.[7] |
II. Doebner-von Miller Reaction
This method is versatile for producing substituted quinolines, but on a larger scale, it is also prone to tar formation and side reactions.[8][9]
Issue 1: Tar Formation from α,β-Unsaturated Carbonyl Polymerization
-
Question: My Doebner-von Miller reaction produces a significant amount of tar, which I suspect is from the polymerization of my α,β-unsaturated aldehyde/ketone. How can I prevent this?
-
Answer: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a very common issue in the Doebner-von Miller reaction.[8]
-
Root Causes & Solutions:
-
High Concentration of Carbonyl Compound: A high concentration of the α,β-unsaturated carbonyl in the acidic medium promotes self-polymerization.
-
Solution 1: Slow Addition: A slow, controlled addition of the carbonyl compound to the heated acidic solution of the aniline helps to keep its instantaneous concentration low.[8]
-
Solution 2: Biphasic System: Using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing its polymerization in the aqueous acidic phase.
-
-
Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can accelerate polymerization.[10]
-
Solution: Optimize the reaction temperature and acid concentration. Starting with milder conditions and gradually increasing the temperature can be beneficial.[10]
-
-
-
Issue 2: Incomplete Aromatization and Presence of Hydrogenated Byproducts
-
Question: My final product is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?
-
Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation will result in these hydrogenated byproducts.
-
Root Causes & Solutions:
-
Insufficient Oxidant: The amount of oxidizing agent may not be sufficient for the scale of the reaction.
-
Solution: Ensure a stoichiometric excess of a suitable oxidizing agent is used to drive the reaction to completion.
-
-
Inefficient Mixing: Poor mixing can lead to localized areas where the oxidant is depleted.
-
Solution: Maintain vigorous and efficient stirring throughout the oxidation step.
-
-
-
III. Combes Quinoline Synthesis
The Combes synthesis is valuable for preparing 2,4-substituted quinolines, but can suffer from low yields and side reactions on a larger scale.[11][12]
Issue 1: Low Yields and Byproduct Formation
-
Question: I'm experiencing low yields and the formation of tarry byproducts in my Combes synthesis when scaling up. What are the likely causes?
-
Answer: Low yields in the Combes synthesis can often be attributed to incomplete reaction or side reactions catalyzed by the strong acid.
-
Root Causes & Solutions:
-
Inefficient Dehydration: The acid-catalyzed condensation and cyclization steps involve the removal of water. On a larger scale, inefficient water removal can hinder the reaction.
-
Solution: Consider using a stronger dehydrating agent like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE), which can be more effective than sulfuric acid.[12]
-
-
Substituent Effects: Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[13]
-
Solution: For less reactive anilines, more forcing conditions (higher temperatures, longer reaction times) may be necessary. However, this must be balanced against the risk of increased byproduct formation.
-
-
-
IV. Conrad-Limpach-Knorr Synthesis
This synthesis is key for producing 4-hydroxyquinolines, but is sensitive to temperature, which can affect regioselectivity and yield on a large scale.[14]
Issue 1: Poor Yield and Incomplete Cyclization
-
Question: My Conrad-Limpach synthesis is giving a low yield of the desired 4-hydroxyquinoline. What factors should I investigate?
-
Answer: Low yields are often due to incomplete cyclization, which requires high temperatures, typically around 250°C.[14]
-
Root Causes & Solutions:
-
Inadequate Cyclization Temperature: The thermal cyclization of the intermediate enamine is often the rate-limiting step and requires a high temperature.
-
Poor Heat Transfer: Inefficient heating of a large reaction volume can prevent the reaction from reaching the necessary temperature.
-
Solution: Ensure the heating system is adequate for the reactor size and that stirring is efficient to prevent temperature gradients.
-
-
-
Issue 2: Formation of the 2-Hydroxyquinoline Isomer (Knorr Product)
-
Question: I am getting a significant amount of the undesired 2-hydroxyquinoline isomer. How can I improve the selectivity for the 4-hydroxy product?
-
Answer: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control), while the desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[14]
-
Root Causes & Solutions:
-
High Initial Condensation Temperature: Running the initial reaction between the aniline and β-ketoester at elevated temperatures (e.g., 140°C or higher) will favor the thermodynamic product.[14]
-
Solution: Control the initial condensation temperature by keeping it lower (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[14]
-
-
-
Decision Pathway for Conrad-Limpach Synthesis:
Caption: Temperature control dictates regioselectivity.
-
V. Friedländer Synthesis
The Friedländer synthesis is a straightforward method for producing substituted quinolines, but can be challenging to scale up due to harsh reaction conditions and potential side reactions.[16][17]
Issue 1: Low Yields and Difficult Purification
-
Question: My Friedländer synthesis works well on a small scale, but the yield drops significantly upon scale-up. What could be the issue?
-
Answer: While adaptable, the traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to lower yields on a larger scale.[2]
-
Root Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures can lead to degradation of starting materials and products.
-
Aldol Self-Condensation: The ketone reactant can undergo self-condensation as a competing side reaction.
-
Solution: A slow, controlled addition of the ketone to the reaction mixture can minimize its self-condensation.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up quinoline synthesis?
A1: The primary safety concerns are managing highly exothermic reactions (especially in the Skraup and Doebner-von Miller syntheses) to prevent thermal runaways, and handling hazardous materials like strong acids, oxidizing agents, and the quinoline products themselves, which can be toxic.[8] A thorough risk assessment should be conducted before any scale-up.[6] This includes evaluating the thermal stability of all components and reaction mixtures.[5] Ensure adequate ventilation, and use appropriate personal protective equipment (PPE), including chemical splash goggles, face shields, and chemical-resistant gloves and aprons.[6]
Q2: How can I improve the purity of my crude quinoline product on a large scale?
A2: Large-scale purification often relies on robust, scalable methods.
-
Steam Distillation: This is particularly effective for separating volatile quinolines from non-volatile tars, especially in the Skraup synthesis.[1]
-
Crystallization: This is a powerful technique for achieving high purity. For basic quinoline compounds, forming a salt (e.g., hydrochloride or picrate) can induce crystallization and facilitate purification. The free base can then be regenerated.[18]
-
Distillation: Vacuum distillation is often used for the final purification of liquid quinolines.
Q3: Are there any "greener" or more sustainable approaches to quinoline synthesis that are suitable for scale-up?
A3: Yes, there is a growing interest in developing more environmentally friendly methods for quinoline synthesis.
-
Solvent-Free Reactions: Some methods, like certain variations of the Friedländer synthesis, can be performed under solvent-free conditions, reducing solvent waste.[2]
-
Green Solvents: The use of greener solvents like water, ethanol, or ionic liquids is being explored.[1][7]
-
Microwave-Assisted Synthesis (MAS): This can significantly reduce reaction times and energy consumption.[1][7]
-
Flow Chemistry: Continuous flow synthesis offers excellent control over reaction parameters like temperature and mixing, making it a safer and more scalable approach for many reactions, including quinoline synthesis.[19][20][21] Throughputs of over one gram per hour have been demonstrated for certain photochemical flow syntheses of quinolines.[19][22]
Q4: My quinoline product is an oil and difficult to handle. How can I solidify it for easier isolation and purification?
A4: "Oiling out" is a common problem during crystallization.[23] If your quinoline derivative is an oil, consider converting it to a crystalline salt. Dissolving the oil in a suitable solvent like isopropanol or ether and adding a solution of an acid (e.g., HCl) can often precipitate a solid, crystalline salt that is easier to handle and purify.[18]
Q5: What is the best way to monitor the progress of a large-scale quinoline synthesis?
A5: For large-scale reactions, in-process monitoring is crucial. While Thin Layer Chromatography (TLC) is useful for initial assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more quantitative and reliable for tracking the consumption of starting materials and the formation of the product and byproducts.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. fauske.com [fauske.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. du.edu.eg [du.edu.eg]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. vapourtec.com [vapourtec.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Bromo-7-chloro-2,8-dimethylquinoline and Other Halogenated Quinolines in Biological Assays
A Guide for Researchers in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of halogen atoms and other substituents on the quinoline ring is a well-established method for modulating the pharmacological profile of these compounds. This guide provides a comparative overview of 4-Bromo-7-chloro-2,8-dimethylquinoline against other halogenated quinolines, offering insights into their potential efficacy in biological assays based on structure-activity relationship (SAR) principles.
While direct biological assay data for this compound is not extensively available in the public domain, its structural features—a di-halogenated core with dimethyl substitutions—suggest significant potential for biological activity. This analysis will, therefore, extrapolate from the known activities of structurally similar halogenated quinolines to provide a predictive comparison and a framework for future experimental investigation.
The Significance of Halogenation and Methylation in Quinoline Bioactivity
The introduction of halogen atoms (F, Cl, Br, I) into the quinoline scaffold can profoundly influence its physicochemical properties and biological activity. Halogens can alter lipophilicity, which affects cell membrane permeability, and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and halogen bonding.[2] The position and nature of the halogen substituent are critical determinants of the resulting pharmacological effect. For instance, a chloro group at the 7-position is a common feature in many bioactive quinolines and has been shown to enhance cytotoxicity in certain contexts.[3]
Similarly, methyl groups can impact activity by increasing lipophilicity and by sterically influencing the binding of the molecule to its target. The combination of halogen and methyl substituents, as seen in this compound, presents a unique opportunity for fine-tuning the biological profile of the quinoline core.
Comparative Landscape of Halogenated Quinolines in Anticancer Assays
Numerous halogenated quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the inhibition of key cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways.[4][5]
| Compound/Derivative Class | Key Substituents | Cancer Cell Line(s) | Reported IC50 Values (µM) | Putative Mechanism of Action |
| 2-Arylquinolines | 6-Chloro, 2-(3,4-methylenedioxyphenyl) | HeLa, PC3 | 8.3 - 34.34 | Selective cytotoxicity |
| 8-Hydroxyquinoline Platinum(II) Derivatives | 5-Chloro or 5-Bromo on a pyridinyl-hydrazonomethyl side chain | MDA-MB-231 | 5.49 - 7.09 | DNA damage, hTERT suppression |
| Quinoline-Chalcone Hybrids | Varied halogen substitutions | MGC-803, HCT-116, MCF-7 | 1.38 - 5.34 | Cell cycle arrest at G2/M, ROS generation |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | 7-Chloro, sulfinyl/sulfonyl side chains | CCRF-CEM | 0.55 - 2.74 | Induction of apoptosis, DNA/RNA damage |
This table presents a selection of data from various studies to illustrate the range of activities observed for different classes of halogenated quinolines. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Based on the data from related compounds, it is plausible that this compound could exhibit potent anticancer activity. The presence of both a bromo and a chloro group may enhance its ability to interact with biological targets, potentially leading to improved cytotoxicity. The dimethyl substitution pattern could further modulate its activity and selectivity.
Antimicrobial Potential of Halogenated Quinolines
Halogenated quinolines have also been extensively investigated for their antimicrobial properties. Their mode of action can involve the inhibition of bacterial DNA gyrase, disruption of cell membrane integrity, or interference with other essential cellular processes.
| Compound/Derivative Class | Key Substituents | Target Organism(s) | Reported Activity (e.g., MIC) |
| Isatin–Quinoline Conjugates | 7-Chloroquinoline moiety | Multidrug-resistant bacteria (e.g., MRSA) | Higher activity than ampicillin and chloramphenicol |
| 7-Chloro-4-arylhydrazonequinolines | 7-Chloro, various arylhydrazone side chains | Candida albicans and other fungi | MIC of 25 µg/mL for the most active compound |
| Flavonoid Derivatives with Halogens | Chlorine and bromine substitutions | E. faecalis, S. aureus, E. coli, C. albicans | Strong inhibitory effects observed |
The di-halogenated structure of this compound suggests it could be a promising candidate for antimicrobial screening. The combination of bromine and chlorine has been shown to be effective in other heterocyclic systems, and the quinoline core is a known pharmacophore for antibacterial and antifungal agents.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound and enable a direct comparison with other halogenated quinolines, the following standardized in vitro assays are recommended.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and reference halogenated quinolines) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Bromo-7-chloro-2,8-dimethylquinoline by 2D NMR
In the intricate world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For substituted heterocyclic compounds like quinolines, which form the backbone of numerous pharmaceuticals, seemingly minor positional changes of substituents can drastically alter biological activity. This guide provides an in-depth, practical comparison of how a suite of 2D Nuclear Magnetic Resonance (NMR) experiments—specifically COSY, HSQC, and HMBC—serve as a self-validating system for the structural elucidation of 4-Bromo-7-chloro-2,8-dimethylquinoline. We move beyond a mere procedural outline to explain the causality behind the experimental choices, ensuring researchers can apply these principles to their own complex molecules.
The Challenge: Differentiating Isomers in Substituted Quinolines
The synthesis of polysubstituted quinolines can often yield a mixture of isomers, making definitive structural assignment by 1D NMR alone a formidable task due to overlapping signals and complex coupling patterns in the aromatic region.[1][2] For a molecule like this compound, the key challenge lies in precisely locating the two methyl groups and the two halogen substituents on the quinoline core. Alternative structures could easily be envisioned, and without a robust analytical strategy, a misassignment could have significant consequences in later developmental stages.
The 2D NMR Solution: A Multi-faceted Approach to Connectivity
A combination of 2D NMR experiments provides a powerful toolkit to piece together the molecular puzzle. Each experiment offers a unique perspective on the connectivity within the molecule:
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out proton-proton networks within individual spin systems.[3][4][5]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals directly to the carbon atoms to which they are attached, providing a clear map of all C-H single bonds.[6][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons over two, three, and sometimes four bonds. This is the cornerstone for connecting different molecular fragments and for placing substituents on quaternary (non-protonated) carbons.[6][7][9][10]
By integrating the data from these three experiments, we can build a comprehensive and validated picture of the molecular structure.
Experimental Data and Analysis
Let us consider the hypothetical but realistic 1D and 2D NMR data for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-CH₃ | 2.65 (s, 3H) | 24.5 |
| 3 | 7.15 (s, 1H) | 122.0 |
| 4 | - | 130.5 |
| 4a | - | 148.0 |
| 5 | 7.80 (d, J=8.8 Hz, 1H) | 128.0 |
| 6 | 7.45 (d, J=8.8 Hz, 1H) | 126.5 |
| 7 | - | 135.0 |
| 8 | - | 138.0 |
| 8-CH₃ | 2.80 (s, 3H) | 18.0 |
| 8a | - | 145.5 |
| 2 | - | 158.0 |
Step-by-Step Structural Validation
Assigning the Protonated Carbons with HSQC
The HSQC experiment is the logical starting point as it directly links protons to their attached carbons.[11]
-
The proton signal at 2.65 ppm correlates with the carbon at 24.5 ppm, characteristic of a methyl group on an aromatic ring.
-
The proton signal at 2.80 ppm correlates with the carbon at 18.0 ppm, another methyl group.
-
The aromatic proton at 7.15 ppm correlates with the carbon at 122.0 ppm.
-
The aromatic proton at 7.80 ppm correlates with the carbon at 128.0 ppm.
-
The aromatic proton at 7.45 ppm correlates with the carbon at 126.5 ppm.
This initial analysis confirms five C-H bonds, but their relative positions are still unknown.
Tracing Proton Networks with COSY
The COSY spectrum reveals which protons are neighbors.[12][13]
-
A crucial observation in the COSY spectrum is the cross-peak between the proton at 7.80 ppm and the proton at 7.45 ppm. This indicates that these two protons are coupled, and therefore, on adjacent carbons. This is a key piece of the puzzle, identifying the H-5/H-6 spin system. The large coupling constant (J=8.8 Hz) is typical for ortho-coupling in aromatic systems.[14]
-
The absence of any other correlations for these two protons confirms they are an isolated two-spin system.
-
The proton at 7.15 ppm and the two methyl protons at 2.65 ppm and 2.80 ppm show no COSY correlations, which is expected as they are singlets and not coupled to any other protons.
Caption: COSY correlations showing the H-5/H-6 coupling.
Assembling the Full Structure with HMBC
The HMBC experiment is where the complete structure is pieced together by identifying long-range (2- and 3-bond) C-H correlations.[15][16][17] This is particularly powerful for placing substituents on quaternary carbons.
-
Positioning the 2-CH₃ group: The methyl protons at 2.65 ppm show a strong correlation to the carbon at 158.0 ppm (C-2) and a weaker correlation to the carbon at 122.0 ppm (C-3). This unambiguously places this methyl group at the C-2 position.
-
Confirming the H-3 position: The proton at 7.15 ppm (H-3) shows correlations to C-2 (158.0 ppm) and the quaternary carbon C-4a (148.0 ppm). It also shows a crucial correlation to the carbon at 130.5 ppm, which must be C-4.
-
Placing the Bromo at C-4: Since C-4 (130.5 ppm) has no attached proton and shows a correlation to H-3, the bromo substituent must be at this position.
-
Positioning the 8-CH₃ group: The methyl protons at 2.80 ppm show correlations to the carbon they are attached to's neighbor C-8 (138.0 ppm) and the quaternary carbon C-8a (145.5 ppm). A key correlation is also seen to the carbon at 135.0 ppm, which must be C-7.
-
Placing the Chloro at C-7: The carbon at 135.0 ppm (C-7) has no attached proton and shows a correlation to the 8-CH₃ protons. This confirms the chloro substituent is at the C-7 position.
-
Validating the H-5/H-6 fragment:
-
H-5 (7.80 ppm) shows correlations to C-4 (130.5 ppm), C-7 (135.0 ppm), and C-8a (145.5 ppm).
-
H-6 (7.45 ppm) shows a correlation to C-8 (138.0 ppm) and C-4a (148.0 ppm).
-
These correlations interlink all the fragments and confirm the substitution pattern.
Caption: Key HMBC correlations confirming the structure.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-15 mg of the purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
1. ¹H NMR
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
2. ¹³C NMR
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
3. gCOSY (gradient-selected COSY)
-
Pulse Program: cosygpqf (or equivalent).
-
Spectral Width: 12 ppm in both F1 and F2 dimensions.
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans per Increment: 8.
4. gHSQC (gradient-selected HSQC)
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity editing).
-
Spectral Width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256 in F1.
-
¹JCH Coupling Constant: Optimized for 145 Hz.
-
Number of Scans per Increment: 16.
5. gHMBC (gradient-selected HMBC)
-
Pulse Program: hmbcgplpndqf (or equivalent).
-
Spectral Width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 512 in F1.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.
-
Number of Scans per Increment: 32.
Conclusion
The synergistic application of COSY, HSQC, and HMBC provides an unambiguous and robust method for the structural validation of complex molecules like this compound. While 1D NMR provides the initial overview, the connectivity information derived from these 2D techniques is essential for definitively placing each substituent. The cross-validation between the experiments—where a COSY-identified proton pair is then linked to the wider framework by HMBC—lends a high degree of confidence to the final structural assignment. This comprehensive approach is an indispensable tool for researchers in the pharmaceutical and chemical sciences, ensuring the integrity of their molecular structures and the reliability of their subsequent research.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. COSY [chem.ch.huji.ac.il]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Long-range proton-carbon coupling constants: NMR methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HMBC [bloch.anu.edu.au]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. emerypharma.com [emerypharma.com]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. magritek.com [magritek.com]
- 16. youtube.com [youtube.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Anticancer Activity of Quinoline Isomers
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have garnered significant attention in oncology due to their potent and diverse anticancer activities. This guide provides an in-depth comparison of the anticancer properties of various quinoline isomers, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this versatile molecular framework.
The Quinoline Scaffold: A Privileged Structure in Cancer Therapy
Quinoline, also known as 1-azanaphthalene or benzopyridine, consists of a benzene ring fused to a pyridine ring. Its isomeric counterpart, isoquinoline, differs in the position of the nitrogen atom within the heterocyclic ring.[1][2] The synthetic accessibility of the quinoline ring allows for extensive structural modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[3][4] In the context of cancer, quinoline-based compounds have demonstrated efficacy against a multitude of cancer cell lines, including those of the breast, colon, lung, and kidney.[3][4] Their mechanisms of action are multifaceted, ranging from DNA intercalation and inhibition of key enzymes like topoisomerases and protein kinases to the disruption of cellular processes such as angiogenesis and cell migration.[1][3][5]
Comparative Anticancer Activity of Quinoline Derivatives
The anticancer potency of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the cytotoxic activity (IC50 values) of various substituted quinoline isomers against different human cancer cell lines, providing a quantitative basis for comparison.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Jineol (3,8-dihydroxy-quinoline) | 3-OH, 8-OH | A-549 (Lung) | Not specified | [1] |
| Jineol (3,8-dihydroxy-quinoline) | 3-OH, 8-OH | SKOV-3 (Ovarian) | Not specified | [1] |
| Jineol (3,8-dihydroxy-quinoline) | 3-OH, 8-OH | HCT-15 (Colon) | Not specified | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | 2,8-di(CF3), 4-pyrazolyl | HL-60 (Leukemia) | 19.88 µg/ml | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | 2,8-di(CF3), 4-pyrazolyl | U937 (Leukemia) | 43.95 µg/ml | [1] |
| 7-chloro-4-quinolinylhydrazone derivative | 4,7-disubstituted | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [1] |
| 7-chloro-4-quinolinylhydrazone derivative | 4,7-disubstituted | HCT-8 (Colon) | 0.314-4.65 µg/cm³ | [1] |
| 7-chloro-4-quinolinylhydrazone derivative | 4,7-disubstituted | HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [1] |
| Quinoline-chalcone hybrid 37 | - | - | 3.46 | [6] |
| Quinoline-chalcone hybrid 39 | - | A549 (Lung) | 1.91 | [6][7] |
| Quinoline-chalcone hybrid 40 | - | K-562 (Leukemia) | 5.29 | [6][7] |
| Podophyllotoxin-chalcone-quinoline conjugate 62 | - | A-549 (Lung), A375 (Melanoma), MCF-7 (Breast), HT-29 (Colon), ACHN (Renal) | 2.2-15.4 | [6] |
| Quinoline-chalcone hybrid 63 | - | Caco-2 (Colon) | 5.0 | [6] |
| Quinoline-chalcone hybrid 64 | - | Caco-2 (Colon) | 2.5 | [6] |
| Styrylquinoline S3A | 8-OH, styryl-Br | HeLa (Cervical) | 2.52 | [8] |
Key Mechanisms of Anticancer Action
The anticancer effects of quinoline isomers are mediated through various molecular mechanisms. Understanding these pathways is crucial for the rational design of novel and more effective therapeutic agents.
Inhibition of Tyrosine Kinases
Many quinoline derivatives function as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3] For instance, several quinoline-based drugs, such as bosutinib and cabozantinib, target the BCR-ABL kinase in chronic myeloid leukemia and the MET and VEGFR kinases in various solid tumors, respectively. The inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[6][7]
DNA Damage and Topoisomerase Inhibition
Certain quinoline derivatives can intercalate into the DNA double helix, interfering with DNA replication and transcription, ultimately leading to cell death.[1][2] Additionally, some isomers act as topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce permanent DNA strand breaks, triggering a DNA damage response and apoptosis.[3][5]
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Several quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[3][7] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[6][7]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the various mechanisms of action of quinoline derivatives is the induction of programmed cell death, or apoptosis.[1] This can be triggered by a variety of cellular stresses, including DNA damage and inhibition of critical signaling pathways. Furthermore, many quinoline compounds cause cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cells from proliferating.[1][6][7]
Structure-Activity Relationship (SAR) of Quinoline Isomers
The biological activity of quinoline derivatives is intricately linked to their chemical structure. The position and nature of substituents on the quinoline ring can significantly impact their anticancer potency and selectivity.
-
Substitution at Position 4: The 4-position of the quinoline ring is a critical site for substitution. For example, the presence of an amino group at this position is a common feature in many antimalarial and anticancer quinolines.[1]
-
Substitution at Positions 2 and 8: Disubstitution at the 2 and 8 positions with electron-withdrawing groups like trifluoromethyl has been shown to yield potent antiproliferative agents.[1]
-
Hydroxylation: The presence of hydroxyl groups, as seen in jineol (3,8-dihydroxy-quinoline), can contribute to the cytotoxic activity of the molecule.[1] The hydroxyl group at the 8-position of styrylquinolines has also been found to be important for their anticancer effect.[8]
-
Hybrid Molecules: The conjugation of the quinoline scaffold with other pharmacologically active moieties, such as chalcones, has emerged as a promising strategy to develop novel anticancer agents with enhanced potency and potentially new mechanisms of action.[6][7] These hybrid molecules can act on multiple targets, which may help to overcome drug resistance.
Experimental Protocols for Evaluating Anticancer Activity
The preclinical evaluation of novel quinoline derivatives involves a series of in vitro assays to determine their cytotoxic and mechanistic properties.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Treat cancer cells with the quinoline derivative at its IC50 concentration for a predetermined time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of the cell cycle.
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which can be measured by flow cytometry.
Protocol:
-
Treat cancer cells with the quinoline derivative for a specific duration.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Mechanisms and Workflows
Signaling Pathway Targeted by Quinoline Derivatives
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijrpr.com [ijrpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Cytotoxicity of Novel Quinoline Derivatives
Introduction: The Double-Edged Sword of Quinoline Derivatives
Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] These compounds are integral to the development of drugs for a wide array of diseases, including cancer, malaria, and various microbial infections.[3][4][5] The therapeutic potential of quinoline derivatives often stems from their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and kinases, and induce oxidative stress, ultimately leading to cell death.[1][4][6] However, this same cytotoxic potential necessitates a thorough and systematic evaluation to ensure their safety and efficacy as therapeutic agents. This guide provides a comprehensive framework for researchers to assess the cytotoxicity of novel quinoline derivatives, integrating established protocols with mechanistic insights to facilitate informed drug development decisions.
The core principle of cytotoxicity testing is to determine the concentration at which a compound elicits a toxic effect on cells. This is often quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A tiered approach is recommended, beginning with broad screening assays to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[7]
Part 1: Foundational Cytotoxicity Screening
The initial assessment of a novel quinoline derivative's cytotoxicity typically involves colorimetric assays that measure metabolic activity or membrane integrity. These assays are robust, high-throughput, and provide a quantitative measure of cell viability.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[8] It is a colorimetric assay that quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]
Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically at a wavelength of 570 nm.[11]
Experimental Workflow:
Figure 1: A simplified workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol: A detailed protocol for the MTT assay can be found in resources provided by Springer Nature Experiments and Abcam.[8]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another widely used method for cytotoxicity testing.[12][13] It quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15]
Principle: When the cell membrane is compromised, LDH is released into the culture medium.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[14][15] The amount of formazan is proportional to the amount of LDH released, and therefore, to the number of dead cells.[14]
Experimental Workflow:
Figure 2: A generalized workflow for the LDH cytotoxicity assay.
Comparative Data Presentation:
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase function.[8] | Colorimetric (Formazan) | High-throughput, sensitive, well-established.[16] | Can be affected by compounds that alter cellular metabolism.[17] |
| LDH | Measures membrane integrity by quantifying released LDH.[13] | Colorimetric (Formazan) | Non-radioactive, simple, reflects irreversible cell death.[12][15] | LDH in serum can cause high background.[15] |
Part 2: Delving into the Mechanism of Cell Death
Once the cytotoxic potential of a novel quinoline derivative is established, the next crucial step is to elucidate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism induced by anticancer agents.[3][18]
Apoptosis vs. Necrosis: A Critical Distinction
It is essential to distinguish between apoptosis and necrosis, two distinct modes of cell death. Apoptosis is a highly regulated process characterized by specific morphological and biochemical changes, while necrosis is a more chaotic process resulting from acute cellular injury.[18][19] Flow cytometry is a powerful technique to differentiate and quantify these cell populations.[20][21]
Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to detect apoptosis.[19][22]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[20][22] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[22] Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.[20][22]
Experimental Workflow:
Figure 3: Workflow for apoptosis detection using Annexin V and PI staining.
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the relationship between the chemical structure of quinoline derivatives and their cytotoxic activity is paramount for rational drug design.
Key Structural Features Influencing Cytotoxicity
Numerous studies have highlighted that the cytotoxic activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.[3][6] For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance cytotoxic effects.[23][24] The presence of specific functional groups at positions 2 and 4 of the quinoline ring has been shown to be particularly important for anticancer activity.[3]
Common Molecular Targets and Signaling Pathways
Quinoline derivatives exert their cytotoxic effects through various mechanisms of action, including:
-
Inhibition of Topoisomerases: Many quinoline derivatives function as topoisomerase I or II inhibitors, leading to DNA damage and cell cycle arrest.[2][4]
-
Kinase Inhibition: They can target various protein kinases involved in cell proliferation and survival signaling pathways.[6][23]
-
Induction of Oxidative Stress: Some derivatives can generate reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[25][26]
-
Tubulin Polymerization Inhibition: Certain quinoline compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[2][4]
Signaling Pathway Visualization:
Figure 4: Potential mechanisms of action for cytotoxic quinoline derivatives.
Conclusion: A Pathway to Safer and More Effective Therapeutics
The comprehensive assessment of the cytotoxicity of novel quinoline derivatives is a critical and multifaceted process in drug discovery and development. By employing a strategic combination of foundational screening assays and in-depth mechanistic studies, researchers can gain a holistic understanding of a compound's biological activity. This knowledge is not only crucial for identifying promising therapeutic candidates but also for guiding the rational design of safer and more effective drugs. The integration of structure-activity relationship analyses further empowers medicinal chemists to optimize lead compounds, ultimately accelerating the translation of promising molecules from the laboratory to the clinic.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. caymanchem.com [caymanchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 20. agilent.com [agilent.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 24. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline Synthesis: Classical Traditions vs. Modern Innovations
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the nucleus of countless pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[1] For researchers, scientists, and drug development professionals, the choice of synthetic route to this privileged heterocycle is a critical decision, balancing tradition with innovation, and weighing factors of yield, purity, scalability, and sustainability.
This guide provides an in-depth, objective comparison of classical and modern methodologies for quinoline synthesis. We will move beyond mere procedural lists to explore the mechanistic underpinnings, practical trade-offs, and field-proven insights that govern the selection of one method over another. Every protocol herein is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Section 1: The Enduring Legacy of Classical Quinoline Synthesis
For over a century, a handful of named reactions have been the workhorses for constructing the quinoline ring. These methods, born in the late 19th century, are characterized by the use of readily available starting materials and strong acid catalysis.[2] While often robust, they are frequently plagued by harsh conditions, safety concerns, and limited functional group tolerance.[3]
The Skraup Synthesis: A Brute-Force Classic
First reported by Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5]
Mechanism & Rationale: The reaction's driving force is the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to acrolein. Subsequent electrophilic cyclization onto the activated aromatic ring, followed by dehydration and oxidation, yields the final quinoline product.[5] The use of a strong oxidizing agent is crucial for the final aromatization step.
Caption: Reaction mechanism of the Skraup synthesis.
Critique & Field Insights: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled, posing a significant safety risk, especially at scale.[6] The addition of moderators like ferrous sulfate (FeSO₄) is a common practice to tame the reaction's vigor.[6] Yields are often low to moderate, and the harsh acidic conditions lead to the formation of tarry byproducts, complicating purification.[7] Its primary advantage lies in the use of simple, inexpensive starting materials for producing unsubstituted or simply substituted quinolines. However, its poor functional group tolerance and safety profile make it ill-suited for the synthesis of complex, highly functionalized molecules common in modern drug discovery.
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline (24 g), Nitrobenzene (15 g), Anhydrous glycerol (72 g), Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (3 g), Concentrated sulfuric acid (H₂SO₄) (50 mL).
-
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, nitrobenzene, glycerol, and ferrous sulfate.
-
While stirring vigorously, slowly and carefully add the concentrated sulfuric acid in small portions through a dropping funnel. The addition is highly exothermic.
-
Once the addition is complete, heat the mixture gently in an oil bath. The reaction will become self-sustaining and begin to boil. Remove the external heat source at this point.
-
After the initial vigorous reaction subsides (approx. 30-60 minutes), heat the mixture to reflux for 3-5 hours.
-
Allow the mixture to cool and dilute with 500 mL of water. Make the solution strongly alkaline by the cautious addition of a concentrated sodium hydroxide solution.
-
Perform steam distillation to isolate the crude product. The quinoline and unreacted nitrobenzene will co-distill.
-
Separate the organic layer from the distillate. Wash with dilute HCl to remove any remaining aniline. The quinoline can be further purified by distillation.
-
-
Safety: This reaction is extremely hazardous and must be performed in a certified fume hood with a blast shield. Appropriate personal protective equipment (PPE) is mandatory. The reaction can be violent and difficult to control.[8][9]
The Friedländer Synthesis: A More Versatile Condensation
Discovered by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[10][11] It is one of the most direct and versatile classical methods for preparing polysubstituted quinolines.
Mechanism & Rationale: The reaction can be catalyzed by either acid or base and is believed to proceed via two primary pathways. Under basic conditions, an initial aldol condensation between the two carbonyl partners is favored, followed by cyclization (intramolecular Schiff base formation) and dehydration. Under acidic conditions, the initial step is often the formation of a Schiff base between the aniline and the second carbonyl compound, followed by an intramolecular aldol-type condensation and dehydration. The choice of catalyst and conditions allows for a degree of control over the reaction.
Caption: General experimental workflow for the Friedländer synthesis.
Critique & Field Insights: The Friedländer synthesis is generally milder and higher yielding than the Skraup reaction.[12] Its major strength is its versatility; by varying both the 2-aminoaryl carbonyl and the α-methylene partner, a wide array of substituted quinolines can be accessed with good regiochemical control. The primary limitation has historically been the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[13] However, modern methods that generate these precursors in situ have largely overcome this drawback. The reaction demonstrates better functional group tolerance than the Skraup synthesis, though it can still be challenging with sensitive substrates.[14]
Other Notable Classical Methods: Doebner-von Miller & Combes
-
Doebner-von Miller Reaction: This is essentially a modification of the Skraup synthesis where α,β-unsaturated aldehydes or ketones are used in place of glycerol.[15] This allows for the synthesis of a wider range of substituted quinolines. However, like the Skraup reaction, it suffers from harsh acidic conditions and the propensity of the carbonyl component to polymerize, often leading to low yields and tar formation.[16]
-
Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[5] It provides a reliable route to 2,4-disubstituted quinolines. The mechanism involves the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration. While useful, the requirement for a specific β-diketone limits its overall flexibility compared to the Friedländer synthesis.
Section 2: The Modern Revolution in Quinoline Synthesis
Driven by the demands of drug discovery for efficiency, diversity, and sustainability, modern synthetic chemistry has introduced powerful new tools for quinoline construction. These methods often feature milder conditions, superior functional group tolerance, higher yields, and novel bond-forming strategies.
Microwave-Assisted Synthesis: Accelerating the Classics
Microwave-assisted organic synthesis (MAOS) has revolutionized many classical transformations by dramatically reducing reaction times and often improving yields.[17] This is achieved through efficient, direct heating of the polar reaction mixture, leading to rapid temperature increases and enhanced reaction rates.
Performance Comparison: The Friedländer synthesis is particularly amenable to microwave irradiation. Reactions that take several hours or even days under conventional heating can often be completed in mere minutes with microwave assistance, with yields frequently increasing from poor to excellent.[17][18] For example, a comparative study showed that a Friedländer reaction yielding 34% of the product after hours of conventional heating could produce a 72% yield in minutes under microwave irradiation.[14]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
-
Materials: 2-Aminobenzophenone (1 mmol), a cyclic ketone (e.g., cyclohexanone, 1.2 mmol), Glacial acetic acid (3 mL).
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine the 2-aminobenzophenone and the cyclic ketone.
-
Add neat acetic acid to serve as both the solvent and the acid catalyst.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 160 °C for 5-10 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the mixture into ice-water and neutralize with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Yield Data: This method has been reported to provide excellent yields (>90%) in as little as 5 minutes for reactions that are very low-yielding under conventional heating.[17]
Transition-Metal Catalysis: Forging Bonds Through C-H Activation
One of the most powerful strategies to emerge in modern synthesis is transition-metal-catalyzed C-H activation. This approach allows for the direct formation of C-C and C-N bonds from ubiquitous C-H bonds, offering unparalleled atom and step economy. Catalysts based on cobalt (Co), rhodium (Rh), ruthenium (Ru), and copper (Cu) have been successfully employed to construct the quinoline ring.[19][20]
Mechanism & Rationale (Co(III)-Catalyzed Example): A common strategy involves the reaction of an aniline with an alkyne. A Cp*Co(III) catalyst can coordinate to the aniline, facilitating a directed C-H activation at the ortho position to form a five-membered cobaltacycle intermediate. This is followed by migratory insertion of the alkyne into the Co-C bond. Subsequent cyclization and reductive elimination steps generate the quinoline product and regenerate the active catalyst.[12][21] The directing group on the aniline is often crucial for achieving high regioselectivity.
Caption: Simplified catalytic cycle for Co(III)-catalyzed quinoline synthesis.
Critique & Field Insights: C-H activation routes offer access to complex quinolines that are difficult or impossible to prepare via classical methods. They exhibit excellent functional group tolerance and often proceed under milder conditions.[20] However, these methods rely on expensive and sometimes toxic transition-metal catalysts. Catalyst loading, the need for specific directing groups, and the cost of ligands and oxidants are critical considerations for scalability and industrial application. While powerful for discovery, the cost and waste associated with metal catalysts (requiring removal from the final product) are significant hurdles for large-scale pharmaceutical manufacturing.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions, where three or more starting materials are combined in a single pot to form a complex product, embody the principles of green chemistry by maximizing efficiency and minimizing waste. The copper-catalyzed A3 (Amine-Aldehyde-Alkyne) coupling is a prime example applied to quinoline synthesis.[22][23]
Mechanism & Rationale (Cu-Catalyzed A3 Coupling): This reaction typically involves an aniline, an aldehyde, and a terminal alkyne. The copper catalyst first activates the terminal alkyne, forming a copper acetylide. Simultaneously, the aniline and aldehyde condense to form an imine. The copper acetylide then adds to the imine to form a propargylamine intermediate. This intermediate undergoes an intramolecular cyclization/hydroamination, followed by aromatization to yield the 2,4-disubstituted quinoline.[23]
Experimental Protocol: Cu-Catalyzed Three-Component Synthesis of a 2,4-Disubstituted Quinoline
-
Materials: Aniline (1.0 mmol), Benzaldehyde (1.0 mmol), Phenylacetylene (1.2 mmol), Copper(I) chloride (CuCl, 10 mol%), Solvent (e.g., Toluene or DMF, 5 mL).
-
Procedure:
-
To a sealed reaction tube, add the aniline, benzaldehyde, phenylacetylene, and CuCl.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Scope: This method is highly effective for generating libraries of 2,4-disubstituted quinolines with high atom economy.[22]
Section 3: Head-to-Head Comparison and Strategic Selection
The choice between a classical and modern synthesis is a strategic decision guided by the specific goals of the project. The following tables provide a quantitative and qualitative comparison to aid in this selection process.
Quantitative Performance Comparison
| Method | Typical Conditions | Reaction Time | Typical Yield | Key Drawbacks |
| Skraup | Aniline, Glycerol, conc. H₂SO₄, >150 °C | 3 - 6 hours | 20 - 40% | Extremely harsh, violent, low yield, tar formation, poor FG tolerance.[8][24] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Ketone, Acid, Heat | 4 - 8 hours | 30 - 50% | Harsh acid, polymerization of starting material, byproduct formation.[7][16] |
| Combes | Aniline, β-Diketone, H₂SO₄, Heat | 2 - 5 hours | 50 - 70% | Requires specific β-diketone starting material. |
| Friedländer | 2-Aminoaryl Ketone, Methylene Ketone, Acid/Base | 2 - 12 hours | 60 - 95% | Requires pre-functionalized (often unstable) starting materials.[13] |
| MW-Friedländer | Neat Acetic Acid, 160 °C, Microwave | 5 - 20 minutes | >90% | Requires specialized microwave equipment; scalability can be a challenge.[17][18] |
| Co-Catalyzed C-H Act. | Aniline, Alkyne, Co(III) catalyst, Oxidant, 100-120 °C | 12 - 24 hours | 60 - 85% | Expensive metal catalyst, requires directing group, oxidant waste.[12] |
| Cu-Catalyzed MCR | Aniline, Aldehyde, Alkyne, Cu(I) catalyst, 80-100 °C | 6 - 12 hours | 70 - 95% | Catalyst cost and removal, limited to specific substitution patterns.[22][23] |
Qualitative Factor Analysis
| Factor | Classical Methods (e.g., Skraup, DVM) | Modern Methods (e.g., C-H Activation, MCRs) |
| Safety & Hazards | High risk: highly exothermic, corrosive acids, high temperatures.[9] | Generally safer: milder conditions, though metal catalysts can be toxic. |
| Scalability | Poor: Difficult to control exotherms on a large scale.[8] | Moderate to Good: More predictable, but catalyst cost/removal is a factor. |
| Functional Group Tolerance | Very Poor: Strong acids destroy many common functional groups.[7] | Excellent: Mild conditions preserve a wide range of functionalities.[19] |
| Atom Economy / Waste | Poor: Use of stoichiometric oxidizing agents, formation of tar. Low E-Factor. | Good to Excellent: High atom economy, especially in MCRs. Catalyst and ligand waste is a concern. |
| Substrate Availability | Good: Based on simple, bulk chemicals (aniline, glycerol). | Variable: Requires more specialized starting materials (e.g., alkynes, pre-functionalized anilines). |
| Versatility / Scope | Limited: Generally produces simple, unsubstituted or alkyl-substituted quinolines. | Very High: Allows for the synthesis of complex and diverse libraries of molecules. |
Conclusion: A Hybrid Approach for the Modern Chemist
As this guide illustrates, no single method for quinoline synthesis is universally superior. The classical syntheses, particularly the Friedländer reaction, remain valuable for their simplicity and directness when the required starting materials are available. Their utility is significantly enhanced when accelerated by modern techniques like microwave irradiation.
However, for the complex, highly functionalized targets prevalent in contemporary drug discovery, modern transition-metal-catalyzed methods are indispensable. C-H activation and multicomponent strategies provide unparalleled access to chemical diversity with high functional group tolerance. The astute researcher will not view these methods as mutually exclusive but as a complementary toolkit. A classical approach might be ideal for producing a core scaffold on a large scale, while a modern C-H functionalization technique could be used for the late-stage diversification of that core to build a library of drug candidates.
Ultimately, the optimal strategy is one that is consciously chosen, weighing the classical virtues of simplicity and cost against the modern imperatives of efficiency, safety, and molecular complexity.
References
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- 2. researchgate.net [researchgate.net]
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- 5. iipseries.org [iipseries.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. Quinoline synthesis [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The one-pot synthesis of quinolines via Co(iii)-catalyzed C–H activation/carbonylation/cyclization of anilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Analysis of Drug-Likeness for Quinoline-Based Compounds
Introduction: The Privileged Quinoline Scaffold and the Imperative of Drug-Likeness
The quinoline scaffold, a fusion of benzene and a pyridine ring, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1] This "privileged scaffold" forms the core of numerous marketed drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] However, the journey from a biologically active quinoline "hit" to a clinically successful drug is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic properties.
This is where the concept of drug-likeness becomes paramount. Drug-likeness is a qualitative assessment of a compound's potential to be an orally active drug in humans, based on its physicochemical and pharmacokinetic characteristics.[4][5] Early and rigorous evaluation of these properties—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—is not merely a filtering step but a foundational pillar of modern drug discovery.[6][7] It allows researchers to prioritize compounds with a higher probability of clinical success, thereby saving invaluable time and resources.[8]
This guide provides a comprehensive framework for analyzing the drug-likeness of quinoline-based compounds. We will dissect the foundational principles, compare in silico and in vitro methodologies, and offer field-proven insights into interpreting the data. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system to assess and optimize their quinoline-based drug candidates.
Part 1: Foundational Principles of Drug-Likeness for Quinolines
A robust drug-likeness assessment rests on two pillars: the compound's fundamental physicochemical properties and its ADMET profile.
Pillar 1: Physicochemical Properties & The Rule of Five
The most influential guideline for oral bioavailability is Lipinski's Rule of Five (Ro5), an empirical rule of thumb based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[4]
Lipinski's Rule of Five (Ro5) Criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight is generally associated with better diffusion and transport across membranes.[5]
-
LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. An optimal range is crucial; too high, and the compound may have poor solubility and be trapped in fatty tissues; too low, and it may not cross lipid membranes.[9]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds. Excessive hydrogen bonding can hinder membrane permeability.[10]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[4]
A compound is considered "drug-like" if it violates no more than one of these rules.[10] The quinoline nucleus itself is well within these parameters. However, the nature and position of substituents dramatically influence these properties. For instance, adding bulky, lipophilic groups can increase MW and LogP, while introducing amine or hydroxyl groups will raise the HBD and HBA counts.
While Ro5 is a valuable starting point, a more nuanced analysis often incorporates other guidelines such as:
-
Ghose Filter: Defines ranges for MW (160-480), LogP (-0.4 to 5.6), molar refractivity, and atom count.[11]
-
Veber's Rule: Emphasizes molecular flexibility, suggesting ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų for good oral bioavailability.[11]
-
Egan's Rule: Focuses on LogP (≤ 5.88) and PSA (≤ 131.6 Ų).[11]
The following table illustrates how different substituents on a quinoline core can impact key drug-likeness parameters. (Note: These are calculated values for illustrative purposes).
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Quinoline (Parent) | C9H7N | 129.16 | 2.03 | 0 | 1 | 0 |
| Chloroquine | C18H26ClN3 | 319.87 | 4.61 | 1 | 3 | 0 |
| 8-Hydroxyquinoline | C9H7NO | 145.16 | 1.86 | 1 | 2 | 0 |
| Quinine | C20H24N2O2 | 324.42 | 3.44 | 1 | 4 | 0 |
| A Hypothetical Derivative | C25H30N4O5 | 482.53 | 5.20 | 3 | 9 | 1 (LogP > 5) |
Pillar 2: The ADMET Profile
ADMET properties describe the disposition of a drug within an organism and are critical determinants of its efficacy and safety.[6]
-
Absorption: How the drug enters the bloodstream. For oral drugs, this involves traversing the intestinal wall (Human Intestinal Absorption, HIA). Key considerations for quinolines include their solubility and permeability. Some derivatives may be substrates for efflux pumps like P-glycoprotein (P-gp), which can limit absorption.[12]
-
Distribution: How the drug spreads throughout the body's tissues and fluids. This is influenced by factors like plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free drug available to act on its target.[8]
-
Metabolism: How the body chemically modifies the drug, primarily in the liver by Cytochrome P450 (CYP) enzymes.[13] Metabolism can inactivate a drug, or sometimes convert it into active or toxic metabolites. The quinoline ring itself can be susceptible to hydroxylation.[14] Identifying potential metabolic "soft spots" is crucial for designing more stable compounds.
-
Excretion: How the drug and its metabolites are removed from the body, typically via the kidneys (urine) or liver (bile). This determines the drug's half-life and dosing schedule.
-
Toxicity: The potential for the drug to cause harmful effects. For quinolines, potential liabilities include hepatotoxicity (liver damage) and cardiotoxicity (e.g., hERG channel inhibition).[15] Genotoxicity is another concern that must be evaluated.
Part 2: Methodologies for Assessing Drug-Likeness
A tiered approach, beginning with high-throughput computational methods and progressing to targeted experimental validation, is the most efficient strategy for assessing drug-likeness.
A. In Silico (Computational) Approaches
Computational, or in silico, tools are indispensable in early-stage drug discovery. They allow for the rapid prediction of ADMET properties for large numbers of compounds before they are even synthesized, saving significant resources.[7][16] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on vast databases of experimental data.[6][17]
The following diagram outlines a typical computational workflow for evaluating a novel quinoline derivative.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. aurlide.fi [aurlide.fi]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalchemistry.ai [digitalchemistry.ai]
- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 10. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 11. tandfonline.com [tandfonline.com]
- 12. optibrium.com [optibrium.com]
- 13. longdom.org [longdom.org]
- 14. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciforschenonline.org [sciforschenonline.org]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. elearning.uniroma1.it [elearning.uniroma1.it]
A Comparative Guide to the Antimicrobial Efficacy of Bromo-Chloro-Quinolines
In the ever-evolving landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone for the development of potent therapeutic agents.[1][2] Its inherent biological activity, coupled with the versatility for chemical modification, has led to a plethora of derivatives with a wide spectrum of pharmacological properties, including significant antimicrobial effects.[2][3][4] Among these, halogenated quinolines, particularly those bearing bromo and chloro substituents, have garnered considerable attention for their enhanced antimicrobial profiles. This guide provides a comprehensive evaluation of the antimicrobial efficacy of bromo-chloro-quinolines, offering a comparative analysis of their performance against various microbial pathogens, supported by experimental data and detailed protocols for researchers in the field.
The Influence of Halogenation on Quinolines' Antimicrobial Potency
The introduction of halogen atoms, such as bromine and chlorine, into the quinoline ring system can profoundly influence the molecule's physicochemical properties and biological activity.[2] These substitutions can modulate factors like lipophilicity, electronic distribution, and steric hindrance, which in turn affect the compound's ability to penetrate microbial cell membranes, bind to target enzymes, and ultimately exert its antimicrobial effect. Structure-activity relationship (SAR) studies have consistently shown that the position and nature of the halogen substituent are critical determinants of the antimicrobial spectrum and potency of quinoline derivatives.[2]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
Numerous studies have demonstrated the antimicrobial potential of quinoline derivatives substituted with bromine and chlorine against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] The following table summarizes key findings from various studies, showcasing the Minimum Inhibitory Concentration (MIC) values of representative bromo- and chloro-substituted quinoline compounds against selected microbial strains.
| Compound ID/Name | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| Compound 1 | 9-bromo-substituted indolizinoquinoline-5,12-dione | Staphylococcus aureus ATCC25923 | Not specified, but potent | [6] |
| Compound 27 | 9-bromo-substituted indolizinoquinoline-5,12-dione derivative | Methicillin-resistant S. aureus (MRSA) ATCC43300 | 0.031 | [6] |
| Compound 3f | 6-bromo-4-(3-chloro-4-fluorophenoxy)quinoline | ESBL producing Escherichia coli | Not specified, but active | [3] |
| Compound 5d | Quinolone coupled hybrid | Gram-positive and Gram-negative strains | 0.125 - 8 | [7] |
| Compound 7b | Quinoline-based hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [8] |
| Compound 6 | 3-chloro-4-fluoro substituted quinoline | Methicillin-resistant S. aureus (MRSA) | 1.5 | [9] |
| FPQ50 | 8-Chloro-quinolone derivative | Not specified | Not specified, but active | [10] |
| M3 | 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazide | Gram-positive and Gram-negative bacteria | Not specified, but good activity | [1][5] |
| M4 | 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-chloro-phenyl)-ethylidene]-hydrazide | Gram-positive and Gram-negative bacteria | Not specified, but active | [1][5] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and microbial strains.
The data indicates that bromo-substituted quinolines, such as compound 27, can exhibit exceptionally potent activity against multidrug-resistant strains like MRSA.[6] Similarly, chloro-substituted quinolines, including those with additional fluorine substitutions, demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria.[3][9] The hybridization of the quinoline core with other pharmacophores, as seen in compound 5d, can lead to broad-spectrum antibacterial activity.[7]
Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for many quinolone-based antimicrobials involves the inhibition of key bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV.[6][11] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.
Caption: Proposed mechanism of action for bromo-chloro-quinolines targeting bacterial DNA gyrase and topoisomerase IV.
Experimental Protocols for Evaluating Antimicrobial Efficacy
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized and well-documented protocols are essential. The following are detailed methodologies for two common assays used to evaluate the antimicrobial properties of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[12][13]
Materials:
-
Test compound (bromo-chloro-quinoline derivative)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth with inoculum, no compound)
Procedure:
-
Prepare Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the growth control. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring the optical density (OD) at 600 nm.[14]
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.[3][13]
Materials:
-
Test compound
-
Bacterial culture (0.5 McFarland standard)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tip to create wells
-
Positive control (standard antibiotic solution)
-
Negative control (solvent used to dissolve the compound)
Procedure:
-
Prepare Agar Plates: Aseptically pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculate the Plates: Evenly spread a standardized bacterial inoculum (0.5 McFarland) over the entire surface of the MHA plates using a sterile cotton swab.
-
Create Wells: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells in the agar.
-
Add Test Compound: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Assay.
Conclusion and Future Perspectives
Bromo-chloro-quinolines represent a promising class of antimicrobial agents with potent activity against a broad range of pathogens, including drug-resistant strains. The strategic placement of bromo and chloro substituents on the quinoline scaffold is a key determinant of their efficacy. The primary mechanism of action, through the inhibition of bacterial DNA gyrase and topoisomerase IV, remains a validated and effective target for antimicrobial drug design.
Future research should focus on the synthesis and evaluation of novel bromo-chloro-quinoline derivatives with optimized pharmacokinetic and pharmacodynamic properties. Further investigations into their mechanisms of action, potential for resistance development, and in vivo efficacy are crucial for translating these promising compounds into clinically useful antimicrobial drugs. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjhs.com [apjhs.com]
- 6. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Bromo-7-chloro-2,8-dimethylquinoline
As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, procedural framework for the disposal of 4-Bromo-7-chloro-2,8-dimethylquinoline, a halogenated heterocyclic compound. The protocols herein are designed to ensure the safety of laboratory personnel, maintain compliance with environmental regulations, and uphold the integrity of our research environment.
Hazard Assessment and Waste Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic compound, which places it in a specific category for waste management. Its disposal is primarily governed by its chemical properties and associated toxicological data.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for selecting appropriate handling and storage methods.
| Property | Value | Source |
| CAS Number | 1189106-62-4 | [1][2] |
| Molecular Formula | C₁₁H₉BrClN | [1] |
| Molecular Weight | 270.55 g/mol | [1] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97-98% | [1][2] |
GHS Hazard Classification
While a specific GHS classification for this compound is not universally published, data from closely related halogenated quinolines provide a strong basis for its classification as a hazardous substance.[3] The following classification is aggregated from analogous compounds and should be considered the minimum standard for handling.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 3) | GHS06: Toxic | Danger | H301: Toxic if swallowed.[4][5][6] |
| Serious Eye Damage (Category 1) | GHS05: Corrosive | Danger | H318: Causes serious eye damage.[4][5][6] |
The mandatory precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant .[3][7] This directive underscores that this chemical cannot be discarded through conventional means.
Regulatory Framework for Disposal
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As a halogenated organic compound, this compound falls into a category of waste that is explicitly restricted from land disposal due to its potential to contaminate soil and groundwater.[9]
This compound would be classified as a hazardous waste due to its toxic characteristics. Therefore, it must be segregated, collected, and disposed of through a licensed hazardous waste handler, typically via high-temperature incineration.[10][11]
On-Site Waste Management Protocol
Proper disposal begins at the point of generation in the laboratory, often referred to as a Satellite Accumulation Area (SAA).[12] Adherence to these on-site procedures is critical for safety and regulatory compliance.
The Principle of Segregation
The single most important step in managing this waste is segregation. Halogenated organic wastes must always be collected separately from non-halogenated organic wastes.[10][13]
-
Causality: The disposal methods for these two streams are different. Halogenated compounds require specialized incineration with flue gas scrubbing to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion and to prevent the formation of toxic dioxins.[11] Commingling non-halogenated waste into a halogenated container significantly increases the volume of waste that must undergo this more expensive and complex treatment process.[13]
Container Selection and Labeling
-
Select an Appropriate Container: Use a container made of a material compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[8][12] The container must be in good condition, free from damage or leaks.[14]
-
Affix a Hazardous Waste Label: Before the first drop of waste is added, the container must be labeled.[14] Use your institution's official "Hazardous Waste" tag.[15]
-
Complete the Label: The label must be filled out completely and legibly, including:
Storage Within the Satellite Accumulation Area
-
The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[8]
-
Keep the container closed at all times except when actively adding waste.[14][15] This prevents the release of vapors and protects against spills.
-
Store the container in a designated, well-ventilated area, and within a secondary containment bin to control any potential leaks.[8][15]
-
Ensure incompatible chemicals are not stored together. For instance, do not store this organic waste with strong oxidizing agents.[3]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from the moment it is deemed waste to its removal from the laboratory.
Step-by-Step Final Disposal Protocol
-
Waste Collection: Carefully transfer solid this compound waste (e.g., unused reagent, contaminated weighing paper) into the designated and pre-labeled "Halogenated Organic Solid Waste" container using appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Perform this transfer in a chemical fume hood to avoid inhalation of any dust.
-
Container Management: After adding waste, securely fasten the lid.[15] Ensure the exterior of the container is clean and free of contamination.
-
Documentation: If your laboratory maintains a waste log for the container, record the date and amount of waste added.
-
Request for Removal: Once the container is approximately 75% full or reaches the institutional time limit (e.g., 12 months), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12][15][17] Do not overfill containers.
-
Professional Disposal: The EH&S department will then transport the waste to a licensed facility for final disposal. The standard and accepted method for halogenated organic compounds is controlled high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.[11]
Emergency Procedures for Spills
In the event of a small spill within a chemical fume hood:
-
Restrict access to the area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[15]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all cleanup materials into a new, designated hazardous waste container, label it as "Spill Debris containing this compound," and dispose of it as halogenated waste.[15]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.[14]
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 7-Bromo-4-Chloroquinoline | C9H5BrClN | CID 10800239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. bucknell.edu [bucknell.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. fishersci.com [fishersci.com]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-Bromo-7-chloro-2,8-dimethylquinoline: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 4-Bromo-7-chloro-2,8-dimethylquinoline, a halogenated quinoline, represent a versatile scaffold in medicinal chemistry and organic synthesis.[1][2] However, their structural complexity and reactivity necessitate a profound respect for safety. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational protocols required to handle this compound, ensuring both your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each safety measure, empowering you to work with confidence and precision.
Hazard Identification: Understanding the "Why" Behind the "What"
This compound is a solid substance classified as hazardous.[1][3] Its primary dangers lie in its acute toxicity if ingested and its potential to cause severe, irreversible damage to the eyes.[3][4] The presence of both bromine and chlorine moieties places it in the category of halogenated organic compounds, which are often toxic and environmentally persistent.[5][6] Understanding these intrinsic properties is the first step in building a self-validating safety protocol.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301 | ☠️ | Danger | Toxic if swallowed.[3][4] |
| Serious Eye Damage (Category 1) | H318 | corrosive | Danger | Causes serious eye damage.[3][4] |
| Hazardous to the Aquatic Environment, Long-Term (Category 4) | H413 | | | May cause long lasting harmful effects to aquatic life.[7] |
The Hierarchy of Controls: A Foundation for Laboratory Safety
Before detailing specific PPE, it is crucial to ground our approach in the established hierarchy of controls. This framework prioritizes the most effective safety measures. While elimination or substitution of a hazardous chemical isn't always feasible in research, we must maximize the use of engineering and administrative controls to minimize our reliance on PPE as the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Mandatory Personal Protective Equipment (PPE)
Given the significant hazards of this compound, a comprehensive PPE strategy is non-negotiable. Each component is selected to counter a specific threat posed by the chemical.
Eye and Face Protection: The First Line of Defense
The classification of this compound as causing "serious eye damage" (H318) means that any contact could lead to permanent injury.[3][4] Standard safety glasses are insufficient.
-
What to Use: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[8] For any procedure with a heightened risk of splashing or aerosolization (e.g., transfers, preparing solutions), a polycarbonate face shield must be worn over the chemical splash goggles.[9]
-
Causality: Goggles provide a 360-degree seal around the eyes, protecting from splashes, mists, and dust.[8] The face shield adds a critical layer of protection for the entire face and neck.[9]
Skin and Body Protection: An Impermeable Barrier
Halogenated organic compounds can pose risks through dermal absorption.[5] Preventing skin contact is paramount.
-
Gloves: Use chemically resistant gloves. Nitrile gloves are a common starting point, but always consult a glove manufacturer's chemical resistance guide for specific breakthrough times. For handling this compound, double-gloving is a highly recommended best practice to provide an additional protective layer.[9]
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to the wrist.[9]
-
Apparel: Full-length pants (or equivalent attire) and closed-toe, liquid-resistant shoes are mandatory.[8] Skin on the legs and feet must not be exposed.
Respiratory Protection: Preventing Internal Exposure
The primary defense against inhaling hazardous dust or aerosols is an engineering control.
-
Primary Control: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[1][5] This is the most effective way to prevent inhalation.
-
Secondary Control: In the rare event that a fume hood is not available or if there is a significant risk of dust generation that cannot be contained, a NIOSH-approved respirator is required. An N95 respirator may be sufficient for dust, but a half-mask or full-face respirator with organic vapor cartridges would provide more comprehensive protection.[10][11]
Table 2: Summary of Required PPE
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
|---|---|---|
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Face shield worn over goggles |
| Hand | Chemically Resistant Nitrile Gloves | Double-gloving |
| Body | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes | Chemical-resistant apron |
| Respiratory | Work within a certified chemical fume hood | NIOSH-approved respirator (if fume hood is unavailable) |
Operational Workflow: A Step-by-Step Safety Protocol
A structured workflow minimizes the potential for error and exposure. The following protocol outlines the safe handling of this compound from receipt to disposal.
Caption: Step-by-step workflow for handling the compound safely.
Decontamination and Disposal: A Critical Final Step
Improper disposal of halogenated organic compounds can lead to significant environmental harm.[6][12] These substances require specific disposal pathways.
-
Waste Segregation: All materials contaminated with this compound (e.g., excess solid, solutions, contaminated gloves, weigh boats, pipette tips) must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[5]
-
Container Management: The waste container must be kept sealed when not in use and stored in a well-ventilated area, typically within a fume hood or a designated satellite accumulation area.[5]
-
Prohibition: Never pour this chemical or its waste down the drain.[5]
-
Final Disposal: Disposal must be conducted through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[13][14]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][15]
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you perform.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Chlorinated organic substances [utslappisiffror.naturvardsverket.se]
- 7. 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disposal of POPs - Persistent Organic Chemicals · Hazardous Waste Disposal Throughout the UK [ellawayenvironmental.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
